2',4'-Diethoxyacetophenone
Description
The exact mass of the compound 1-(2,4-Diethoxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-diethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMNBJVJMFQOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342985 | |
| Record name | 1-(2,4-diethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22924-18-1 | |
| Record name | 1-(2,4-diethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22924-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the physical properties of 2',4'-diethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2',4'-diethoxyacetophenone (CAS No. 22924-18-1). Beyond a mere compilation of data, this document offers insights into its synthesis, potential applications in drug discovery and medicinal chemistry, and essential safety and handling protocols. The content is structured to deliver actionable intelligence for researchers and professionals in the pharmaceutical and chemical sciences, emphasizing the practical application of this versatile acetophenone derivative.
Introduction: The Significance of Acetophenone Scaffolds in Modern Research
Acetophenone and its derivatives are a cornerstone in the edifice of medicinal chemistry and materials science. Their inherent structural motifs, featuring a reactive ketone and a modifiable aromatic ring, provide a versatile platform for the synthesis of a diverse array of bioactive molecules and functional materials. The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of electronic and steric properties, thereby modulating the pharmacological or material characteristics of the resultant compounds.
This compound, a member of this important class, possesses two ethoxy groups at the 2' and 4' positions of the acetophenone core. These ether linkages can influence the molecule's lipophilicity, metabolic stability, and receptor-binding interactions, making it a compound of interest for further chemical exploration and development. This guide aims to be an essential resource for scientists working with or considering the use of this specific acetophenone derivative.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These parameters dictate its behavior in various solvents, its physical state under different conditions, and its amenability to purification techniques.
Core Identification and Physical State
| Property | Value | Source |
| Chemical Name | 1-(2,4-diethoxyphenyl)ethanone | - |
| Synonyms | This compound | - |
| CAS Number | 22924-18-1 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [2] |
| Appearance | Solid | [2] |
Thermal and Density Properties
| Property | Value | Source |
| Melting Point | 68-70 °C (lit.) | [2] |
| Boiling Point | 330.5 ± 22.0 °C (Predicted) | [1] |
| Density | Data not available | - |
The melting point indicates that this compound is a solid at room temperature, which is a crucial consideration for its handling, storage, and formulation. The predicted boiling point suggests a relatively low volatility under standard conditions.
Solubility Profile
The presence of the two ethoxy groups and the aromatic ring suggests that this compound is likely to be soluble in common organic solvents such as:
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Acetone
-
Tetrahydrofuran (THF)
-
Methanol (MeOH) and Ethanol (EtOH)
Its solubility in non-polar solvents like hexanes is expected to be lower. Due to the absence of highly polar functional groups capable of hydrogen bonding, its solubility in water is anticipated to be low.
Synthesis of this compound: A Practical Approach
The most direct and widely applicable method for the synthesis of this compound is through the alkylation of its precursor, 2',4'-dihydroxyacetophenone. This transformation is typically achieved via the Williamson ether synthesis.
The Underlying Chemistry: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction involves the deprotonation of an alcohol or a phenol to form an alkoxide or phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction.[3][4][5]
In the context of synthesizing this compound, the phenolic hydroxyl groups of 2',4'-dihydroxyacetophenone are deprotonated by a suitable base to form a diphenoxide. This diphenoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired diethoxy product.
A key challenge in the alkylation of dihydroxy- or polyhydroxy-phenols is achieving regioselectivity. However, for the synthesis of the symmetrically substituted this compound from 2',4'-dihydroxyacetophenone, regioselectivity is not a concern as both hydroxyl groups are to be alkylated. Recent studies have demonstrated efficient methods for the alkylation of 2,4-dihydroxyacetophenones.[4][6][7]
Experimental Protocol: Synthesis via Alkylation
This protocol is adapted from established procedures for the alkylation of 2,4-dihydroxyacetophenones.[6]
Materials:
-
2',4'-Dihydroxyacetophenone
-
Ethyl iodide (or ethyl bromide)
-
Cesium bicarbonate (CsHCO₃) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2',4'-dihydroxyacetophenone (1.0 equivalent) in acetonitrile (or DMF), add the base (cesium bicarbonate or potassium carbonate, 2.5-3.0 equivalents).
-
Add the ethylating agent (ethyl iodide or ethyl bromide, 2.2-2.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Causality Behind Experimental Choices:
-
Base: Cesium bicarbonate is reported to provide excellent regioselectivity and high yields in the alkylation of 2,4-dihydroxyacetophenones.[6] Potassium carbonate is a more common and cost-effective alternative.
-
Solvent: Acetonitrile and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Figure 1: Synthetic workflow for this compound.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for this compound is not widely published. The following are predicted chemical shifts based on the structure and known substituent effects.
-
¹H NMR:
-
Aromatic Protons: Three protons on the aromatic ring would appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton at the 5' position would likely be a doublet, the proton at the 3' position a doublet, and the proton at the 6' position a doublet of doublets, with coupling constants typical for ortho and meta coupling.
-
Ethoxy Protons: Two sets of signals for the two ethoxy groups. Each would consist of a quartet for the -OCH₂- protons (around δ 4.0-4.2 ppm) and a triplet for the -CH₃ protons (around δ 1.3-1.5 ppm).
-
Acetyl Protons: A singlet for the methyl protons of the acetyl group would be expected around δ 2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal for the ketone carbonyl carbon would be observed in the downfield region (δ ~195-205 ppm).
-
Aromatic Carbons: Six signals for the aromatic carbons would be present, with the carbons attached to the oxygen atoms appearing at lower field.
-
Ethoxy Carbons: Signals for the -OCH₂- carbons (around δ 63-65 ppm) and the -CH₃ carbons (around δ 14-16 ppm).
-
Acetyl Carbon: A signal for the methyl carbon of the acetyl group would be expected around δ 25-30 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone.
-
C-O-C Stretch: Strong absorptions in the region of 1250-1000 cm⁻¹ due to the asymmetric and symmetric stretching of the aryl-alkyl ether linkages.
-
Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxy and acetyl groups would be observed in the 2980-2850 cm⁻¹ range.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 208. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, m/z 43) to give a prominent fragment ion at m/z 165. Further fragmentation of the ethoxy groups would also be expected.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structural features suggest its potential as a valuable intermediate in several areas of research and development.
Scaffold for Medicinal Chemistry
Acetophenone derivatives are known to exhibit a wide range of biological activities, and the diethoxy substitution pattern can be exploited to modulate these properties. Potential areas of investigation include:
-
Antimicrobial Agents: The lipophilicity imparted by the ethoxy groups may enhance cell membrane permeability, a desirable feature for antimicrobial compounds.
-
Enzyme Inhibitors: The acetophenone core can serve as a template for designing inhibitors of various enzymes by introducing appropriate pharmacophores.
-
Precursor for Heterocyclic Synthesis: The ketone functionality provides a reactive handle for the construction of more complex heterocyclic systems, which are prevalent in many drug molecules.
Building Block in Organic Synthesis
As a difunctionalized aromatic compound, this compound can be used as a starting material for the synthesis of more complex molecules through reactions at the ketone, the aromatic ring, or the ether linkages.
Safety and Handling
As a specific safety data sheet (SDS) for this compound is not widely available, the following recommendations are based on general principles for handling similar aromatic ketones and ethers.
Hazard Identification
Based on related compounds, this compound should be handled as a potentially hazardous chemical. It may cause skin and eye irritation. Inhalation of dust or vapors should be avoided.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste in accordance with local regulations.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Figure 2: Key safety protocols for handling this compound.
Conclusion
This compound is a compound with significant potential as a building block in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its known physical properties, a practical synthetic route, and predicted spectroscopic characteristics. While further experimental data is needed to fully characterize this molecule, the information presented herein serves as a solid foundation for researchers and drug development professionals to explore its utility in their respective fields. As with any chemical, adherence to proper safety protocols is paramount to ensure a safe and productive research environment.
References
- 1. 1-(2,4-DIETHOXY-PHENYL)-ETHANONE CAS#: 22924-18-1 [chemicalbook.com]
- 2. 1-(2,4-DIETHOXY-PHENYL)-ETHANONE | 22924-18-1 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 5. 2,4-dihydroxyacetophenone, 89-84-9 [thegoodscentscompany.com]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
2',4'-diethoxyacetophenone chemical structure and IUPAC name
An In-Depth Technical Guide to 2',4'-Diethoxyacetophenone: Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in various chemical and pharmaceutical research areas. While its precursor, 2',4'-dihydroxyacetophenone (resacetophenone), is a well-documented natural product, the diethoxy derivative offers modified solubility, reactivity, and lipophilicity, making it a valuable building block in organic synthesis. This document details the compound's chemical identity, physicochemical properties, a robust two-step synthesis protocol starting from resorcinol, and methods for its analytical characterization. Furthermore, it explores its applications in drug development and research, grounded in the established bioactivity of related scaffolds. Safety protocols and handling guidelines are also provided for laboratory personnel.
Chemical Identity and Structure
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-(2,4-diethoxyphenyl)ethanone . It is also known by other names, including:
-
This compound
-
Ethanone, 1-(2,4-diethoxyphenyl)-
Chemical Structure
The molecule consists of an acetophenone core where the phenyl ring is substituted with two ethoxy (-OCH₂CH₃) groups at the 2' and 4' positions.
Key Chemical Identifiers
Quantitative data and identifiers for this compound are summarized below for quick reference.
| Identifier | Value | Source |
| CAS Number | 22924-18-1 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| InChIKey | HVMNBJVJMFQOOZ-UHFFFAOYSA-N | [1] |
| SMILES | c1c(c(cc(c1)OCC)OCC)C(C)=O | [1] |
Synthesis and Purification
The synthesis of this compound is most efficiently achieved via a two-step process. The first step involves the synthesis of the precursor 2',4'-dihydroxyacetophenone from resorcinol, followed by a Williamson ether synthesis to introduce the two ethyl groups.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from commercially available starting materials to the final, purified product.
Caption: Two-step synthesis of this compound.
Detailed Protocol: Step 1 - Synthesis of 2',4'-Dihydroxyacetophenone
This procedure is a variation of the Nencki reaction, a Friedel-Crafts acylation of a phenol.[2]
-
Rationale: Anhydrous zinc chloride acts as a Lewis acid catalyst, coordinating with the acetic acid to form a more potent electrophilic acylating agent. Resorcinol is a highly activated aromatic ring, facilitating electrophilic substitution. The reaction is performed under anhydrous conditions to prevent deactivation of the catalyst.[2]
-
Methodology:
-
Equip a three-necked flask with a reflux condenser, mechanical stirrer, and a thermometer.
-
Add anhydrous zinc chloride (1.1 mol equivalent) and glacial acetic acid (1.5 mol equivalent) to the flask. Heat the mixture gently to dissolve the zinc chloride.[3]
-
Add resorcinol (1.0 mol equivalent) in portions to the stirred solution.
-
Heat the reaction mixture to 120-130°C and maintain this temperature for 1-2 hours.[2] The solution will typically turn a deep red color.
-
Cool the mixture to approximately 100°C and carefully hydrolyze the complex by adding 1 M hydrochloric acid.
-
Cool the mixture further in an ice bath to precipitate the product.
-
Collect the crude 2',4'-dihydroxyacetophenone by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The product can be further purified by recrystallization from hot water or ethanol-water.
-
Detailed Protocol: Step 2 - Williamson Ether Synthesis of this compound
This classic ether synthesis involves the deprotonation of the phenolic hydroxyl groups followed by nucleophilic substitution.
-
Rationale: A weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic protons. Anhydrous acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the resulting phenoxide ions and the ethylating agent, ethyl iodide. The reaction is run under reflux to ensure a sufficient reaction rate.
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dried 2',4'-dihydroxyacetophenone (1.0 mol equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (approx. 2.5 mol equivalent) to the solution. The excess base ensures complete deprotonation.
-
Add ethyl iodide (approx. 2.5 mol equivalent) to the suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by column chromatography if necessary.
-
Analytical Characterization
Validation of the final product's identity and purity is crucial and is achieved through standard spectroscopic techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | - Two triplets corresponding to the methyl protons (-OCH₂CH ₃) of the two non-equivalent ethoxy groups. - Two quartets for the methylene protons (-OCH ₂CH₃). - A singlet for the acetyl methyl protons (-COCH ₃). - A series of aromatic protons in the 6-8 ppm region, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | - Peaks corresponding to the methyl and methylene carbons of the ethoxy groups. - A peak for the acetyl methyl carbon. - A downfield peak (>190 ppm) for the carbonyl carbon. - Six distinct peaks in the aromatic region (100-165 ppm) corresponding to the substituted phenyl ring. |
| IR Spectroscopy | - Absence of a broad O-H stretch (from the dihydroxy precursor) around 3200-3400 cm⁻¹. - Strong C=O stretch for the ketone around 1680 cm⁻¹. - C-O-C stretching vibrations for the ether linkages around 1200-1250 cm⁻¹. - Aromatic C=C stretches and C-H bends. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ at m/z = 208.11, consistent with the molecular formula C₁₂H₁₆O₃.[1] - A prominent fragment from the loss of the acetyl group ([M-43]⁺). - Fragments corresponding to the loss of ethyl and ethoxy groups. |
Applications in Research and Drug Development
While this compound is primarily a synthetic intermediate, its utility is inferred from the extensive research on its dihydroxy precursor and related acetophenones.
-
Scaffold for Bioactive Molecules: The precursor, 2',4'-dihydroxyacetophenone, is a known plant metabolite and has been used as a starting material for synthesizing bis-Schiff bases that act as potent inhibitors of phosphodiesterase (PDE) enzymes, which are relevant targets in various diseases.[4] The diethoxy derivative can be used to create analogues with increased lipophilicity, potentially altering pharmacokinetic properties like cell membrane permeability.
-
Intermediate in Flavonoid Synthesis: Dihydroxyacetophenones are crucial precursors in the synthesis of chalcones and flavonoids, compounds with a wide range of biological activities. Ethoxy-substituted derivatives can be used to synthesize novel flavonoids with modified properties.
-
Photochemical Applications: Acetophenone derivatives are well-known photosensitizers. 2',2'-Diethoxyacetophenone, a related compound, is used as a UV curing agent and photoinitiator.[5] By analogy, this compound could be investigated for similar applications in polymer chemistry and organic synthesis.
-
COX-2 Inhibition Studies: The precursor has been shown to inhibit the transcription of COX-2 in cancer cells.[6] The diethoxy derivative provides a tool to study the structure-activity relationship, specifically the role of the phenolic hydroxyl groups versus ether linkages in mediating this biological effect.
Safety, Handling, and Storage
As no specific material safety data sheet (MSDS) is available for this compound, safety precautions should be based on the known hazards of its precursor and structurally related compounds.
-
Hazard Identification: The precursor, 2',4'-dihydroxyacetophenone, is classified as an irritant, causing skin irritation and serious eye damage.[7][8] It may also cause respiratory irritation.[8] It is prudent to assume this compound poses similar risks.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]
-
Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing.[7]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.[8]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible substances like strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains.[7]
Conclusion
This compound is a versatile synthetic intermediate derived from the readily available natural product precursor, resacetophenone. Its value lies in providing a chemically stable and lipophilic scaffold for the development of novel compounds in medicinal chemistry and materials science. The robust two-step synthesis and clear analytical characterization profile make it an accessible and valuable tool for researchers. Adherence to appropriate safety protocols is essential when handling this compound in a laboratory setting.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2-Diethoxyacetophenone Liquid Photoinitiator DEAP CAS NO:6175-45-7 from China manufacturer - Xinggao Chemical [xgchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. westliberty.edu [westliberty.edu]
A Comprehensive Guide to the Synthesis of 2',4'-Diethoxyacetophenone from Resorcinol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exposition on the synthesis of 2',4'-diethoxyacetophenone, a valuable ketone intermediate, starting from the readily available precursor, resorcinol. The presented synthetic strategy is a robust two-step process involving an initial Friedel-Crafts type acylation to form 2',4'-dihydroxyacetophenone (also known as resacetophenone), followed by a Williamson ether synthesis to yield the target diether. This document elucidates the underlying chemical principles, provides a comparative analysis of methodological choices, and furnishes detailed, step-by-step experimental protocols. The guide is structured to offer both theoretical depth and practical, field-proven insights, ensuring scientific integrity and reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction and Strategic Overview
This compound is an aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a substituted acetophenone core with two ethoxy groups, makes it a versatile intermediate for introducing the resorcinol moiety into more complex molecules. The synthesis commences with resorcinol (1,3-dihydroxybenzene), an inexpensive and highly reactive phenol derivative.
The most logical and widely adopted synthetic pathway involves two sequential transformations:
-
C-Acylation: An electrophilic aromatic substitution on the resorcinol ring to introduce an acetyl group, yielding 2',4'-dihydroxyacetophenone. The high electron density of the resorcinol ring, activated by two hydroxyl groups, facilitates this reaction.[1][2]
-
O-Alkylation (Etherification): A nucleophilic substitution reaction to convert the two phenolic hydroxyl groups of the intermediate into ethoxy groups, affording the final product.
This strategy is favored due to the high yields and selectivity achievable at each step, as well as the commercial availability of the required reagents.
Caption: Overall synthetic workflow from resorcinol.
Part I: Acylation of Resorcinol to 2',4'-Dihydroxyacetophenone
Theoretical & Mechanistic Insights
The introduction of an acetyl group onto the resorcinol ring is a classic example of electrophilic aromatic substitution. Resorcinol is highly activated towards electrophilic attack due to the strong ortho, para-directing nature of the two hydroxyl groups. The reaction of resorcinol with an acylating agent, such as acetic acid or acetyl chloride, is typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[3][4] This method is often referred to as the Nencki reaction or is mechanistically related to the Hoesch reaction.[5][6][7]
The catalyst, ZnCl₂, coordinates to the acylating agent, generating a highly electrophilic acylium ion (CH₃CO⁺). This electrophile is then attacked by the electron-rich resorcinol ring. Substitution occurs predominantly at the C4 position, which is para to one hydroxyl group and ortho to the other, due to the combined activating effects and minimal steric hindrance at this site.
Caption: Simplified mechanism of the Nencki acylation.
An alternative route is the Fries rearrangement of resorcinol diacetate.[8][9] In this reaction, resorcinol is first esterified to the diacetate, which then rearranges in the presence of a Lewis acid to form the keto phenol.[9][10] While effective, this adds a step to the overall synthesis. For industrial and laboratory-scale preparations, the direct acylation of resorcinol is often more efficient.[11]
Detailed Experimental Protocol: Nencki Reaction
This protocol is based on the well-established procedure for reacting resorcinol with glacial acetic acid using anhydrous zinc chloride as a catalyst.[3][12][13]
Table 1: Reagent Quantities and Roles
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Role |
| Resorcinol | 110.11 | 110 | 1.0 | Substrate |
| Anhydrous Zinc Chloride | 136.30 | 165 | 1.2 | Lewis Acid Catalyst |
| Glacial Acetic Acid | 60.05 | 165 | 2.75 | Acylating Agent & Solvent |
| Conc. Hydrochloric Acid | 36.46 | ~250 mL | - | Quenching & Work-up |
| Water | 18.02 | ~250 mL | - | Work-up & Recrystallization |
Procedure:
-
Catalyst Dissolution: In a 1-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, add glacial acetic acid (165 g). Carefully add anhydrous zinc chloride (165 g). Heat the mixture gently with stirring until all the zinc chloride has dissolved. This step should be performed in a well-ventilated fume hood.
-
Substrate Addition: To the hot solution (~140 °C), add resorcinol (110 g) in portions with continuous stirring.
-
Reaction: Heat the resulting solution to its boiling point (approximately 150-155 °C). Once boiling begins, remove the heat source and allow the exothermic reaction to proceed. The temperature should not exceed 160 °C to minimize side product formation.[13]
-
Reaction Completion & Quenching: After the initial exothermic reaction subsides, let the mixture stand for 20-30 minutes to ensure completion. Carefully and slowly pour the hot, dark reaction mixture into a large beaker containing a solution of 250 mL of concentrated hydrochloric acid and 250 mL of water. This step is highly exothermic and should be performed with caution in an ice bath.
-
Isolation of Crude Product: Cool the acidic solution in an ice bath to 5-10 °C. The product, 2',4'-dihydroxyacetophenone, will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold, dilute hydrochloric acid (1:4) to remove any remaining zinc salts, followed by a wash with cold water. The crude product can be further purified by recrystallization from hot water or dilute ethanol to yield a tan-colored crystalline solid.[13] A typical yield is in the range of 60-70%.
Part II: Etherification to this compound
Theoretical & Mechanistic Insights
The conversion of the two hydroxyl groups of 2',4'-dihydroxyacetophenone to ethoxy groups is achieved via the Williamson ether synthesis.[14][15] This reaction is a cornerstone of ether synthesis and proceeds via an Sₙ2 mechanism.[14][16] The process involves two key steps:
-
Deprotonation: The phenolic protons of 2',4'-dihydroxyacetophenone are acidic and are removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a dianionic phenoxide intermediate. This phenoxide is a potent nucleophile.
-
Nucleophilic Substitution: The phenoxide attacks an ethylating agent, such as diethyl sulfate or an ethyl halide (e.g., ethyl iodide, ethyl bromide), in an Sₙ2 reaction. The ethyl group is transferred to the oxygen, and a salt is formed as a byproduct.
The choice of base, solvent, and ethylating agent is crucial for optimizing the reaction. Diethyl sulfate is a highly effective and reactive ethylating agent for this transformation.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol describes the diethylation of 2',4'-dihydroxyacetophenone using diethyl sulfate and potassium carbonate.
Table 2: Reagent Quantities and Roles
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 2',4'-Dihydroxyacetophenone | 152.15 | 15.2 g | 0.1 | Substrate |
| Anhydrous Potassium Carbonate | 138.21 | 30.4 g | 0.22 | Base |
| Diethyl Sulfate | 154.18 | 33.9 g (29.5 mL) | 0.22 | Ethylating Agent |
| Acetone or DMF | - | 200 mL | - | Solvent |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2',4'-dihydroxyacetophenone (15.2 g), anhydrous potassium carbonate (30.4 g), and acetone (200 mL).
-
Addition of Ethylating Agent: Stir the suspension vigorously and add diethyl sulfate (29.5 mL) dropwise over 15 minutes. Caution: Diethyl sulfate is toxic and a suspected carcinogen; handle with extreme care in a fume hood.
-
Reaction: Heat the mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, filter off the inorganic salts (potassium carbonate and potassium sulfate) and wash them with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain a crude oily or solid residue.
-
Purification: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash it with a 5% sodium hydroxide solution to remove any unreacted starting material, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product, this compound, can be purified by recrystallization from ethanol or isopropanol to yield a white to off-white solid.
Characterization and Validation
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Melting Point: 2',4'-Dihydroxyacetophenone has a melting point of 144-146 °C.[3] this compound has a reported melting point of around 88-90 °C.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic signals for the aromatic protons, the acetyl group, and the ethoxy groups.
-
Infrared (IR) Spectroscopy: Will show the disappearance of the broad O-H stretch from the starting material and the appearance of C-O-C ether stretches in the final product.
Safety and Handling
-
Resorcinol: Harmful if swallowed and causes skin irritation.
-
Zinc Chloride (Anhydrous): Corrosive. Causes severe skin burns and eye damage. It is hygroscopic and should be handled in a dry environment.
-
Glacial Acetic Acid & Hydrochloric Acid: Corrosive and cause severe burns.
-
Diethyl Sulfate: Highly toxic, corrosive, and a probable human carcinogen. All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
All procedures should be carried out in a well-ventilated laboratory fume hood.
Conclusion
The synthesis of this compound from resorcinol is a reliable and efficient two-step process that is well-suited for both academic and industrial laboratories. The initial Nencki acylation provides the key intermediate, 2',4'-dihydroxyacetophenone, which is subsequently converted to the target product via a Williamson ether synthesis. By carefully controlling reaction conditions and adhering to safety protocols, researchers can obtain high yields of the desired product, a versatile intermediate for further chemical elaboration.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Resorcinol? [synapse.patsnap.com]
- 3. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 4. future4200.com [future4200.com]
- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 6. Nencki Reaction [drugfuture.com]
- 7. organicreactions.org [organicreactions.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
potential biological activity of 2',4'-diethoxyacetophenone
An In-Depth Technical Guide to the Potential Biological Activity of 2',4'-Diethoxyacetophenone
Abstract
Acetophenones represent a class of phenolic compounds recognized as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1] While the biological profile of many hydroxy- and methoxy-substituted acetophenones is well-documented, this compound remains largely unexplored. This technical guide provides a comprehensive exploration of the potential biological activities of this compound, drawing upon structure-activity relationship (SAR) analysis of its parent compound, 2',4'-dihydroxyacetophenone, and other closely related analogs. We present a series of hypothesis-driven research frameworks, complete with detailed experimental protocols, to systematically investigate its therapeutic potential. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals seeking to characterize this promising compound.
Introduction: The Acetophenone Scaffold in Drug Discovery
The acetophenone core structure is a recurring motif in a multitude of natural and synthetic compounds with significant biological relevance.[1] Naturally occurring derivatives like paeonol and apocynin have well-established anti-inflammatory properties, validating the therapeutic potential of this chemical class.[1] The parent compound of our interest, 2',4'-dihydroxyacetophenone (also known as resacetophenone), is a plant metabolite that has been shown to inhibit the transcription of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[2][3]
This compound is the diethyl ether derivative of this active metabolite. The etherification of phenolic hydroxyl groups is a common medicinal chemistry strategy used to modulate a compound's physicochemical properties. This modification can enhance metabolic stability, improve cell membrane permeability, and alter receptor-binding interactions, often leading to a modified or improved pharmacological profile. This guide hypothesizes and outlines the experimental pathways to determine if these structural modifications in this compound translate into valuable biological activity.
Physicochemical Profile and Pharmacokinetic Considerations
Understanding the physicochemical properties of this compound is critical to predicting its behavior in biological systems. The replacement of the polar hydroxyl (-OH) groups of the parent compound with less polar ethoxy (-OCH₂CH₃) groups is expected to significantly increase its lipophilicity (LogP). This change can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22924-18-1 | [4] |
| Molecular Formula | C₁₂H₁₆O₃ | [4] |
| Molecular Weight | 208.25 g/mol | [4] |
| Appearance | White to off-white crystalline powder | N/A |
| Predicted LogP | ~2.5-3.0 (Increased from ~1.7 for dihydroxy form) | N/A |
Expert Insights: The increased lipophilicity may lead to enhanced oral bioavailability and greater penetration across the blood-brain barrier compared to its dihydroxy- counterpart. However, it may also result in lower aqueous solubility and potentially increased metabolic clearance through cytochrome P450-mediated dealkylation. These properties must be considered when designing both in vitro and in vivo experiments.
Potential Biological Activity I: Anti-inflammatory Effects
Scientific Rationale
A substantial body of evidence supports the anti-inflammatory potential of the acetophenone scaffold.
-
Parent Compound Activity: 2',4'-dihydroxyacetophenone inhibits COX-2, a critical pro-inflammatory enzyme.[2]
-
Analog Activity: Other hydroxyacetophenone derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[5][6][7]
We hypothesize that this compound will retain or possess modified anti-inflammatory activity by modulating these same pathways, with its altered permeability potentially affecting potency and cellular uptake.
Proposed Experimental Workflow
The following workflow is designed to systematically screen for and characterize the anti-inflammatory properties of this compound using a well-established macrophage model.
Caption: Workflow for in vitro anti-inflammatory evaluation.
Detailed Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol provides a self-validating system to assess the primary anti-inflammatory potential of the test compound.
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with the compound at various non-toxic concentrations (determined via MTT assay) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes in the dark.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve. A significant reduction in nitrite levels compared to the LPS-only treated group indicates anti-inflammatory activity.
Potential Biological Activity II: Antimicrobial Effects
Scientific Rationale
Various acetophenone derivatives have demonstrated significant antimicrobial activity.[1][8] Specifically, hydroxyacetophenones and related chalcones exhibit both antibacterial and antifungal properties.[8][9][10][11] The increased lipophilicity conferred by the diethoxy substitutions in this compound may enhance its ability to disrupt microbial cell membranes or facilitate its entry into microbial cells, potentially leading to potent antimicrobial effects.
Proposed Experimental Workflow
A standardized broth microdilution method provides a robust and quantitative assessment of antimicrobial potency.
Caption: Standard workflow for antimicrobial susceptibility testing.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is foundational for determining the antimicrobial spectrum and potency.
-
Preparation: In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to each well.
-
Compound Dilution: Add 50 µL of a 2X concentrated stock solution of this compound to the first column of wells. Perform a 2-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Biological Activity III: Anticancer Effects
Scientific Rationale
The acetophenone scaffold is present in numerous compounds with demonstrated anticancer activity. Chalcones derived from 2-hydroxy-4-methoxyacetophenone have shown potent inhibitory activity against breast, colorectal, and lung cancer cell lines.[12] Furthermore, the inhibition of COX-2 by the parent compound, 2',4'-dihydroxyacetophenone, is a relevant anticancer mechanism, as COX-2 is frequently overexpressed in various tumors and contributes to proliferation and angiogenesis.[2] Therefore, it is plausible that this compound could exhibit cytotoxic activity against cancer cells.
Proposed Experimental Workflow
A tiered screening approach is recommended, starting with a broad cytotoxicity screen followed by more detailed mechanistic studies on active "hits".
Caption: A cascading workflow for anticancer drug discovery.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This assay is a standard, reliable method for initial cytotoxicity screening.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) and a non-cancerous control cell line (e.g., HDFa) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) is then calculated from the dose-response curve.
Conclusion and Future Perspectives
While direct biological data for this compound is currently lacking, a thorough analysis of its structural analogs strongly suggests its potential as a pharmacologically active agent. The hypotheses presented herein—centered on anti-inflammatory, antimicrobial, and anticancer activities—are grounded in robust scientific precedent. The increased lipophilicity of the molecule is a key structural modification that warrants investigation, as it may significantly enhance potency and alter its pharmacokinetic profile.
The experimental workflows and detailed protocols provided in this guide offer a clear and systematic path for the scientific community to undertake the characterization of this compound. Positive results from these in vitro studies would justify advancing the compound to more complex investigations, including in vivo efficacy models and detailed mechanistic studies, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
A Senior Application Scientist's Guide to 2',4'-Diethoxyacetophenone: A Versatile Precursor in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2',4'-diethoxyacetophenone, a key precursor in advanced organic synthesis. While its structural analog, 2',4'-dihydroxyacetophenone (resacetophenone), is more commonly cited, the diethoxy derivative offers distinct advantages, primarily by protecting the reactive phenolic hydroxyls. This protection strategy prevents unwanted side reactions and enhances regioselectivity in base-catalyzed condensations. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, detailing the synthesis of this compound, its core physicochemical properties, and its pivotal role in the construction of high-value heterocyclic scaffolds such as chalcones and, subsequently, flavones. We provide field-proven, step-by-step protocols, mechanistic insights, and a discussion of the causal factors behind experimental design choices to empower scientists in their synthetic endeavors.
Introduction: The Strategic Advantage of Ethoxy Protection
In the synthesis of flavonoids and related polyphenolic compounds, acetophenones bearing hydroxyl groups at the 2' and 4' positions are fundamental building blocks. The parent compound, 2',4'-dihydroxyacetophenone, is a widely used starting material[1]. However, the acidic nature of its phenolic hydroxyl groups can complicate subsequent synthetic steps, particularly base-catalyzed reactions like the Claisen-Schmidt condensation. These protons can be abstracted by the base, neutralizing the catalyst and potentially leading to undesired O-acylation or other side reactions.
The conversion of these hydroxyls to ethoxy ethers, yielding this compound, is a strategic maneuver. The ethoxy groups are robust, non-acidic protecting groups that are stable to the basic conditions required for chalcone formation. This ensures that the α-protons of the acetyl group are the primary site of deprotonation, leading to cleaner reactions and higher yields of the desired enolate intermediate. This guide will illuminate the practical synthesis of this valuable precursor and its application in forming the chalcone backbone, a critical step en route to pharmacologically relevant flavones[2].
Physicochemical & Spectroscopic Profile
A thorough understanding of a precursor's properties is fundamental to its effective use. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,4-diethoxyphenyl)ethan-1-one | - |
| CAS Number | 22924-18-1 | [3] |
| Molecular Formula | C₁₂H₁₆O₃ | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| Appearance | Expected to be a solid or oil at room temperature. | - |
| ¹H NMR (Predicted) | δ (ppm): ~7.7 (d, 1H, Ar-H), ~6.5 (m, 2H, Ar-H), ~4.1 (q, 4H, 2x -OCH₂CH₃), ~2.5 (s, 3H, -COCH₃), ~1.4 (t, 6H, 2x -OCH₂CH₃). | [4] |
| ¹³C NMR (Predicted) | δ (ppm): ~198 (C=O), ~164 (Ar-C), ~160 (Ar-C), ~132 (Ar-C), ~114 (Ar-C), ~105 (Ar-C), ~98 (Ar-C), ~64 (2x -OCH₂), ~31 (-COCH₃), ~15 (2x -CH₃). | - |
| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~1670-1680 (C=O stretch, conjugated), ~1600 (C=C aromatic), ~1250-1050 (C-O ether stretch). | [5] |
| Mass Spec (MS) | M⁺ peak at m/z = 208. | [3] |
Synthesis of this compound: A Validated Protocol
The most reliable and scalable method for preparing this compound is the Williamson ether synthesis, starting from the commercially available 2',4'-dihydroxyacetophenone. This reaction proceeds via an Sɴ2 mechanism[6].
Mechanistic Rationale
The reaction involves the deprotonation of the two phenolic hydroxyl groups by a suitable base to form a more nucleophilic phenoxide ion. This nucleophile then attacks the electrophilic carbon of a primary alkyl halide, in this case, iodoethane.
-
Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is strong enough to deprotonate the acidic phenols but mild enough to avoid promoting elimination side reactions with the alkyl halide. Its insolubility in the solvent drives the reaction forward as it is consumed.
-
Choice of Alkylating Agent: Iodoethane is an excellent electrophile for this Sɴ2 reaction. Iodine is a superb leaving group, and as a primary halide, it is not sterically hindered, minimizing the risk of E2 elimination[7].
-
Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and stabilize the charged intermediates without participating in the reaction.
Workflow Diagram
Figure 1: Workflow for the Williamson Ether Synthesis.
Detailed Experimental Protocol
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2',4'-dihydroxyacetophenone (10.0 g, 65.7 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (22.7 g, 164.3 mmol, 2.5 eq) and 100 mL of anhydrous acetone.
-
Alkylation: While stirring vigorously, add iodoethane (11.6 mL, 144.6 mmol, 2.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Workup (Aqueous): After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Purification: Wash the organic layer sequentially with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted starting material, water (1 x 50 mL), and brine (1 x 50 mL).
-
Final Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product. Purify further by recrystallization from ethanol/water to afford this compound as a pure solid.
Core Application: Synthesis of 2',4'-Diethoxychalcones
The primary utility of this compound is as a precursor for chalcones via the Claisen-Schmidt condensation. This reaction forms a C-C bond between an enolizable ketone and a non-enolizable aldehyde[8][9].
Mechanistic Overview
The base (e.g., NaOH) abstracts an acidic α-proton from the acetyl group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the highly conjugated α,β-unsaturated ketone, known as a chalcone[10]. The ethoxy groups remain intact throughout this process.
Figure 2: Mechanism of Claisen-Schmidt Condensation.
Protocol: Synthesis of (E)-1-(2,4-diethoxyphenyl)-3-phenylprop-2-en-1-one
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 24.0 mmol) in 30 mL of ethanol with gentle warming.
-
Aldehyde Addition: To the stirred solution, add benzaldehyde (2.55 g, 24.0 mmol, 1.0 eq).
-
Base Addition: Cool the flask in an ice bath. Slowly add a solution of sodium hydroxide (2.0 g, 50.0 mmol) in 20 mL of water dropwise, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The product often precipitates as a yellow solid.
-
Isolation: Pour the reaction mixture into 200 mL of ice-cold water.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Final Product: Dry the solid in a vacuum oven. Recrystallize from ethanol to obtain the pure chalcone product.
Pathway to Flavones: The Subsequent Step
Chalcones are the direct precursors to flavones, a class of compounds with significant biological activity. The transformation involves an oxidative cyclization[11].
It is critical to note that the most common and efficient methods for this cyclization, such as using iodine in DMSO, require a free hydroxyl group at the 2'-position of the chalcone[12][13]. Therefore, to synthesize a 5,7-diethoxyflavone from a 2',4'-diethoxychalcone, a selective de-ethylation at the 2'-position would be required prior to cyclization, which can be a challenging and low-yielding step.
For this reason, a more common synthetic strategy involves using the protected this compound to cleanly form the chalcone, followed by a complete de-ethylation of both ether groups (e.g., using BBr₃) to yield the 2',4'-dihydroxychalcone. This intermediate can then be efficiently cyclized to the corresponding 5,7-dihydroxyflavone. The hydroxyl groups on the final flavone can then be re-alkylated if desired. This highlights the role of this compound as a strategic intermediate for controlling the initial C-C bond formation.
Figure 3: Multi-step pathway from precursor to flavone.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the data for its precursors and structural analogs.
-
2',4'-Dihydroxyacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation[14].
-
Iodoethane: Is a hazardous substance. It is flammable, harmful if swallowed, and may cause skin and eye irritation.
-
General Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors.
Conclusion
This compound is a strategically valuable, yet underutilized, precursor in organic synthesis. Its primary role as a protected version of resacetophenone allows for high-yielding and clean Claisen-Schmidt condensations, which are foundational for the synthesis of chalcones. By preventing the interference of acidic phenolic protons, it provides chemists with greater control over C-C bond formation. While the path from its chalcone derivatives to flavones requires additional deprotection steps, its utility in constructing the core carbon skeleton is undeniable. This guide provides the necessary protocols and mechanistic understanding for researchers to confidently incorporate this compound into their synthetic programs for the development of novel heterocyclic compounds.
References
- 1. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. praxilabs.com [praxilabs.com]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. benchchem.com [benchchem.com]
- 12. 5,7-DIMETHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]
- 13. chemijournal.com [chemijournal.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to the Solubility of 2',4'-Diethoxyacetophenone in Common Laboratory Solvents
Introduction
2',4'-Diethoxyacetophenone is an organic compound of interest in various research and development sectors, including pharmaceuticals and materials science. Its utility in synthesis and formulation is intrinsically linked to its solubility profile in different solvent systems. Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its handling, reactivity, and bioavailability in various applications. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and professionals in drug development. While specific experimental solubility data for this compound is not widely published, this document will equip you with the foundational principles and robust methodologies to predict and determine its solubility with confidence.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is paramount to predicting its solubility. The structure of this compound, a derivative of 2',4'-dihydroxyacetophenone, provides significant clues.
| Property | Value | Source |
| Molecular Formula | C12H16O3 | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Likely a white to off-white crystalline powder (inferred from related compounds) | |
| Melting Point | Not available. For comparison, the precursor 2',4'-dihydroxyacetophenone has a melting point of 143-144.5 °C.[2] The etherification of the hydroxyl groups to ethoxy groups would likely lower the melting point due to the disruption of intermolecular hydrogen bonding. | |
| Boiling Point | Not available. For comparison, the related isomer 2,2-diethoxyacetophenone has a boiling point of 131-134 °C at 10 mmHg.[3] | |
| logP (o/w) | Not available. The estimated logP for the precursor 2',4'-dihydroxyacetophenone is 1.480. The addition of two ethyl groups would significantly increase the lipophilicity and therefore the logP value. | [4] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6][7][8][9] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and nonpolar hydrocarbon regions.
Molecular Structure Analysis of this compound:
-
Polar Moieties: The molecule contains a carbonyl group (ketone) and two ether (ethoxy) groups. The oxygen atoms in these groups possess lone pairs of electrons and create dipoles, making them capable of acting as hydrogen bond acceptors.[10][11][12]
-
Nonpolar Moieties: The molecule has a benzene ring and two ethyl groups, which are nonpolar hydrocarbon components.
Predicted Solubility Profile:
-
Polar Solvents:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ketone and ether functionalities can form hydrogen bonds with the hydrogen atoms of protic solvents.[10][11][12] However, the bulky, nonpolar benzene ring and ethyl groups will likely limit its solubility in highly polar solvents like water.[10][13] The solubility is expected to be low in water but should increase in alcohols like ethanol and methanol, which have both a polar hydroxyl group and a nonpolar alkyl chain.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents possess dipoles that can engage in dipole-dipole interactions with the polar groups of this compound. Due to the absence of strong hydrogen bonding networks in these solvents, this compound is predicted to have good solubility in many polar aprotic solvents.
-
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The significant nonpolar character imparted by the aromatic ring and the ethyl groups suggests that this compound will be readily soluble in nonpolar and moderately polar solvents that can engage in van der Waals forces.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate solubility data. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[14][15] For higher throughput, qualitative assessments, laser nephelometry offers a rapid screening method.[16][17][18][19][20]
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol: Shake-Flask Method
This protocol is a self-validating system for the accurate determination of thermodynamic solubility.
1. Materials:
- This compound
- Selected solvents (e.g., water, ethanol, acetone, hexane)
- Scintillation vials or flasks with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical balance
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
2. Procedure:
- Add an excess amount of this compound to a vial. The excess solid should be visually apparent.
- Accurately add a known volume of the selected solvent to the vial.
- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
- After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
- Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and draw from the top layer or pass the solution through a chemical-resistant filter (e.g., PTFE for organic solvents).
- Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).
- Calculate the original solubility by accounting for the dilution factor.
3. Causality and Self-Validation:
- Why excess solid? To ensure that the solution reaches saturation, representing the thermodynamic equilibrium solubility.[14]
- Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.
- Why extended agitation? To ensure that the system reaches equilibrium between the dissolved and undissolved solute.
- Why separation of solids? To accurately measure the concentration of only the dissolved compound.
- Why a validated analytical method? To ensure accurate and precise quantification of the solute in the supernatant.
High-Throughput Screening: Laser Nephelometry
For rapid, qualitative solubility screening, laser nephelometry is a powerful technique.[16][17][18] It measures the light scattered by undissolved particles in a solution.[16][18] This method is particularly useful for comparing the relative solubility of a compound in different solvents or for screening large libraries of compounds.[17][20]
References
- 1. scbt.com [scbt.com]
- 2. 2′,4′-ジヒドロキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,2-Diethoxyacetophenone | 6175-45-7 [chemicalbook.com]
- 4. 2,4-dihydroxyacetophenone, 89-84-9 [thegoodscentscompany.com]
- 5. fiveable.me [fiveable.me]
- 6. fountainmagazine.com [fountainmagazine.com]
- 7. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]
- 8. quora.com [quora.com]
- 9. homework.study.com [homework.study.com]
- 10. youtube.com [youtube.com]
- 11. thestudentroom.co.uk [thestudentroom.co.uk]
- 12. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. quora.com [quora.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. rheolution.com [rheolution.com]
- 17. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
A Technical Guide to the Acetyl Group Reactivity of 2',4'-Diethoxyacetophenone
Introduction: The Versatile Acetyl Moiety in a Rich Aromatic System
2',4'-Diethoxyacetophenone is an aromatic ketone of significant interest in synthetic organic chemistry. Its structure, featuring an acetyl group attached to a benzene ring activated by two electron-donating ethoxy groups, presents a fascinating interplay of reactivities. The ethoxy groups at the ortho and para positions enrich the benzene ring with electron density, influencing not only electrophilic aromatic substitution but also profoundly modulating the chemical behavior of the acetyl group. This guide provides an in-depth exploration of the reactivity of this acetyl moiety, offering both mechanistic insights and practical, field-proven protocols for its transformation into a variety of valuable chemical scaffolds. Understanding and harnessing the reactivity of this functional group is pivotal for researchers and drug development professionals aiming to synthesize novel complex molecules, from chalcones and other flavonoids to unique pharmaceutical intermediates.
This document will delve into the primary reaction pathways available to the acetyl group of this compound, including condensation, oxidation, reduction, and rearrangement reactions. Each section will elucidate the underlying chemical principles, discuss the influence of the diethoxy-substituted aromatic ring, and provide detailed experimental workflows.
I. Condensation Reactions: Building Molecular Complexity
The presence of α-hydrogens on the methyl part of the acetyl group and the electrophilic nature of the carbonyl carbon make condensation reactions a cornerstone of the synthetic utility of this compound.
A. Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a robust and widely employed reaction for the synthesis of chalcones, which are precursors to flavonoids and other biologically active compounds.[1][2][3] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[2] The electron-donating diethoxy groups on the acetophenone ring increase the acidity of the α-protons, facilitating the formation of the enolate nucleophile.
Mechanism Insight: The reaction proceeds via the formation of an enolate ion from this compound in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[1]
Figure 1: Simplified mechanism of the Claisen-Schmidt condensation.
Experimental Protocol: Base-Catalyzed Synthesis of a 2',4'-Diethoxy-substituted Chalcone [1][4]
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the desired aromatic aldehyde in a minimal amount of ethanol with stirring at room temperature.
-
Base Addition: While stirring, slowly add a 10-40% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise. The reaction can be monitored for exothermicity and cooled with an ice bath if necessary.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion, pour the reaction mixture into a beaker of crushed ice.
-
Acidification: Neutralize the mixture by adding dilute hydrochloric acid (HCl) until a pH of 5-6 is reached, which will cause the chalcone to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold distilled water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol.
| Reactant (Aldehyde) | Base | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaOH | Ethanol | 4 | ~90 |
| 4-Chlorobenzaldehyde | KOH | Ethanol | 6 | ~85 |
| 4-Methoxybenzaldehyde | NaOH | Ethanol | 3 | ~92 |
Table 1: Representative conditions for the synthesis of chalcones from this compound.
B. Mannich Reaction: Aminomethylation
The Mannich reaction is a three-component condensation of an active hydrogen compound (in this case, this compound), formaldehyde, and a primary or secondary amine.[5][6][7][8][9] This reaction introduces an aminomethyl group at the α-position to the carbonyl, producing a β-amino-carbonyl compound known as a Mannich base.
Mechanism Insight: The reaction is typically acid-catalyzed and begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. The enol form of this compound then attacks the iminium ion to form the Mannich base.[7][9]
Figure 2: Experimental workflow for the Mannich reaction.
Experimental Protocol: Synthesis of a Mannich Base [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), formaldehyde (as a 37% aqueous solution, 1.2 equivalents), and a secondary amine hydrochloride such as dimethylamine hydrochloride (1.2 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization of the Mannich base hydrochloride salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The product can be recrystallized from an appropriate solvent system, such as ethanol/ether. The free base can be obtained by treatment with a suitable inorganic base.
II. Oxidation of the Acetyl Group
The acetyl group of this compound can be oxidized to either an ester via the Baeyer-Villiger oxidation or a carboxylic acid via the haloform reaction.
A. Baeyer-Villiger Oxidation: Ketone to Ester Conversion
The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone to an ester using a peroxyacid as the oxidant.[10][11][12] The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon.
Mechanism and Regioselectivity Insight: The reaction is initiated by the attack of the peroxyacid on the protonated carbonyl group, forming a Criegee intermediate. This is followed by the concerted migration of one of the adjacent groups to the oxygen of the peroxide, with the simultaneous departure of a carboxylate leaving group.[12] The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For this compound, the competition is between the methyl group and the 2,4-diethoxyphenyl group. The aryl group has a higher migratory aptitude than the methyl group, thus the expected product is 2,4-diethoxyphenyl acetate.[13]
Experimental Protocol: Baeyer-Villiger Oxidation
-
Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane or chloroform in a flask cooled in an ice bath.
-
Oxidant Addition: Slowly add a solution of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), in the same solvent.
-
Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite) to destroy excess peroxyacid. Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
B. Haloform Reaction: Conversion to a Carboxylic Acid
The haloform reaction is a characteristic reaction of methyl ketones, which are converted to a carboxylate and a haloform (chloroform, bromoform, or iodoform) upon treatment with a halogen in the presence of a strong base.[14][15][16][17][18] This provides a convenient route to 2,4-diethoxybenzoic acid.
Mechanism Insight: The reaction proceeds through the base-catalyzed α-halogenation of the methyl group. The acidity of the α-protons is increased with each successive halogenation, leading to the rapid formation of a trihalomethyl ketone. The strongly basic reaction medium then promotes the nucleophilic attack of hydroxide on the carbonyl carbon, leading to cleavage of the carbon-carbon bond and the formation of the carboxylate and a trihalomethyl anion, which is subsequently protonated to yield the haloform.[15][16][18]
Experimental Protocol: Haloform Reaction [18]
-
Reaction Setup: Dissolve this compound in a suitable solvent like dioxane or tetrahydrofuran.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide, followed by the slow, portion-wise addition of the halogen (e.g., bromine or iodine).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (indicated by the disappearance of the starting material on TLC).
-
Work-up: Quench any excess halogen with a reducing agent like sodium thiosulfate. Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated 2,4-diethoxybenzoic acid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
III. Reduction of the Carbonyl Group
The carbonyl group of this compound can be selectively reduced to a secondary alcohol or completely reduced to a methylene group.
A. Reduction to an Alcohol: Catalytic Hydrogenation and Hydride Reduction
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[19][20][21][22][23] It is a clean and efficient method for the reduction of the ketone to the corresponding secondary alcohol, 1-(2,4-diethoxyphenyl)ethanol.
Experimental Protocol: Catalytic Hydrogenation [20]
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the uptake of hydrogen ceases.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude alcohol, which can be purified if necessary.
Sodium Borohydride Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces ketones to secondary alcohols.[24][25][26][27][28] It offers the advantage of being safer and easier to handle than more reactive hydrides like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Sodium Borohydride Reduction [25]
-
Reaction Setup: Dissolve this compound in a protic solvent such as methanol or ethanol in a flask cooled in an ice bath.
-
Reagent Addition: Add sodium borohydride (in slight excess, e.g., 1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: Continue stirring the reaction mixture at 0°C for about 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water or dilute acid to destroy the excess NaBH₄.
-
Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol.
| Reduction Method | Reagents | Solvent | Temperature | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | Room Temp. | >95 |
| Hydride Reduction | NaBH₄ | Methanol | 0°C to RT | >95 |
Table 2: Comparison of common methods for the reduction of this compound to 1-(2,4-diethoxyphenyl)ethanol.
IV. Rearrangement and Nucleophilic Addition Reactions
A. The Willgerodt-Kindler Reaction: A Remarkable Rearrangement
The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a thioamide.[29][30][31] In this reaction, the carbonyl group effectively migrates to the terminal carbon of the alkyl chain, which is simultaneously oxidized. For this compound, this reaction yields a derivative of 2-(2,4-diethoxyphenyl)ethanethioic acid.
Mechanism Insight: The reaction is typically carried out with sulfur and a secondary amine, such as morpholine. The proposed mechanism involves the initial formation of an enamine, which then reacts with sulfur. A series of complex rearrangements and oxidations leads to the final thioamide product.[29]
Figure 3: Overview of the Willgerodt-Kindler reaction.
Experimental Protocol: Willgerodt-Kindler Reaction
-
Reaction Setup: In a flask equipped with a reflux condenser, mix this compound, elemental sulfur, and a secondary amine like morpholine.
-
Reaction: Heat the mixture to reflux for several hours.
-
Work-up: Cool the reaction mixture and pour it into water.
-
Isolation: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure. The resulting thioamide can be purified by crystallization or chromatography. The thioamide can be further hydrolyzed to the corresponding carboxylic acid if desired.
B. Grignard Reaction: Carbon-Carbon Bond Formation
The Grignard reaction provides a classic and effective method for forming new carbon-carbon bonds by the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the acetyl group.[32][33][34][35][36] This reaction converts the ketone into a tertiary alcohol.
Mechanism Insight: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate. Subsequent workup with a protic source protonates the alkoxide to yield the tertiary alcohol.[34]
Experimental Protocol: Grignard Reaction
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reagent Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide in ether, 1.1 equivalents) to the stirred solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The tertiary alcohol can be purified by column chromatography or distillation.
Conclusion
The acetyl group of this compound is a highly versatile functional handle that provides access to a wide array of chemical structures. The electron-donating nature of the diethoxy substituents on the aromatic ring influences the reactivity of the acetyl group, often facilitating reactions that depend on the acidity of the α-protons or the electrophilicity of the carbonyl carbon. The protocols and mechanistic discussions provided in this guide serve as a comprehensive resource for chemists to effectively utilize this compound as a building block in the synthesis of complex organic molecules for various applications, including pharmaceuticals and materials science. By understanding the nuances of these transformations, researchers can strategically design synthetic routes to novel compounds with desired properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 4. jetir.org [jetir.org]
- 5. organicreactions.org [organicreactions.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 11. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 14. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Haloform reaction - Wikipedia [en.wikipedia.org]
- 16. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. webassign.net [webassign.net]
- 19. researchgate.net [researchgate.net]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. tcichemicals.com [tcichemicals.com]
- 22. researchgate.net [researchgate.net]
- 23. scs.illinois.edu [scs.illinois.edu]
- 24. organic-synthesis.com [organic-synthesis.com]
- 25. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 28. m.youtube.com [m.youtube.com]
- 29. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 30. synarchive.com [synarchive.com]
- 31. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 32. studylib.net [studylib.net]
- 33. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 34. GRIGNARD REAGENTS - All 'Bout Chemistry [chemohollic.com]
- 35. researchgate.net [researchgate.net]
- 36. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2',4'-Diethoxyacetophenone: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Diethoxyacetophenone is a substituted aromatic ketone, a derivative of acetophenone. While its direct discovery and presence in natural sources are not widely documented in publicly available literature, its structural precursor, 2',4'-dihydroxyacetophenone, is a known plant metabolite.[1][2] This guide provides a comprehensive overview of this compound, focusing on its synthesis, detailed analytical characterization, and a discussion of its potential relevance in various scientific domains based on the activities of structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 1-(2,4-diethoxyphenyl)ethanone |
| CAS Number | 22924-18-1 |
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol [3] |
| Appearance | Not specified (likely a liquid or low-melting solid) |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 2',4'-dihydroxyacetophenone. This reaction involves the deprotonation of the hydroxyl groups to form phenoxides, which then act as nucleophiles to attack an ethylating agent, such as ethyl iodide or ethyl bromide.
Caption: Synthetic workflow for this compound via Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.
Materials:
-
2',4'-Dihydroxyacetophenone
-
Anhydrous Potassium Carbonate (K2CO3)
-
Ethyl Iodide (or Ethyl Bromide)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO3)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2',4'-dihydroxyacetophenone (1.0 eq).
-
Addition of Reagents: Add anhydrous acetone (10 mL per gram of dihydroxyacetophenone) to the flask, followed by anhydrous potassium carbonate (2.5 eq).
-
Ethylating Agent: Stir the suspension vigorously and add ethyl iodide (2.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (DCM).
-
Washing: Transfer the DCM solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure.
1H NMR (Proton NMR): The expected proton NMR spectrum of this compound would show characteristic signals for the aromatic protons, the ethoxy groups (a quartet for the -OCH2- and a triplet for the -CH3), and the acetyl methyl group (a singlet).
13C NMR (Carbon NMR): The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons (with those attached to the ethoxy groups shifted downfield), the carbons of the ethoxy groups, and the acetyl methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (208.25 m/z).[3] Common fragmentation patterns for acetophenones include the loss of the acetyl group and cleavage of the ether bonds.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the carbonyl group (C=O) of the ketone, C-O stretching of the ether linkages, and C-H stretching of the aromatic and aliphatic parts of the molecule.
Potential Applications and Biological Activity
While specific research on the applications and biological activity of this compound is limited, the broader class of substituted acetophenones has been investigated for various purposes.
-
Pharmaceutical Intermediates: Acetophenone derivatives are common scaffolds in medicinal chemistry. For instance, the precursor 2',4'-dihydroxyacetophenone is a key starting material for the synthesis of pharmaceuticals.[6][7]
-
Photosensitizers: Certain acetophenone derivatives have been explored as photosensitizers in industrial applications.[8]
-
Potential Biological Activities: Various substituted acetophenones have demonstrated a range of biological activities, including antimicrobial and antifungal properties. Further research would be necessary to determine if this compound shares any of these characteristics.
Conclusion
This compound is a synthetically accessible derivative of the naturally occurring 2',4'-dihydroxyacetophenone. This guide has provided a comprehensive overview of its chemical properties, a detailed, practical protocol for its synthesis via the Williamson ether synthesis, and a summary of the key analytical techniques for its characterization. While direct applications are yet to be extensively explored, the established biological and industrial relevance of the substituted acetophenone scaffold suggests that this compound may hold potential for future investigations in drug discovery and materials science.
References
- 1. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. asdlib.org [asdlib.org]
- 6. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 7. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 8. US3715293A - Acetophenone-type photosensitizers for radiation curable coatings - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Flavonoid Synthesis Using 2',4'-Diethoxyacetophenone
Abstract
Flavonoids represent a vast and diverse class of polyphenolic compounds celebrated for their extensive biological activities, making them prime candidates for pharmaceutical and nutraceutical development. The synthetic chemist's toolkit for accessing the core flavone structure—the 2-phenylchromen-4-one skeleton—is well-established, yet requires careful selection of precursors and methodologies. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of 2',4'-diethoxyacetophenone as a versatile starting material for flavonoid synthesis. We detail two robust, field-proven synthetic pathways: the Claisen-Schmidt condensation followed by iodine-mediated oxidative cyclization, and the classic Baker-Venkataraman rearrangement. A critical prerequisite, the selective ortho-de-ethylation of the starting material to unmask a key phenolic group, is addressed with a specific, high-yield protocol. Each section elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into optimizing reaction outcomes.
Foundational Principle: The Indispensable 2'-Hydroxyl Group
The vast majority of classical and high-yield synthetic routes to the flavone core, including the two pathways detailed herein, fundamentally rely on the presence of a free hydroxyl group at the 2'-position of the acetophenone precursor. This group is mechanistically essential for the final intramolecular cyclization that forms the central pyranone ring.
The starting material, this compound, possesses an ethoxy group at this crucial 2'-position. Therefore, the inaugural and most critical step in any subsequent flavonoid synthesis is the selective cleavage of this ortho-ether linkage to yield 2'-hydroxy-4'-ethoxyacetophenone. The ethoxy group at the 4'-position is intentionally retained to become a 7-ethoxy substituent on the final flavone A-ring, a common feature in many biologically active flavonoids.
Protocol for Selective Ortho-De-ethylation
The selective cleavage of the 2'-ethoxy group is achieved by leveraging the chelating effect of the adjacent carbonyl oxygen. A strong Lewis acid, such as Boron Trichloride (BCl₃) or Aluminum Chloride (AlCl₃), coordinates to both the ether and carbonyl oxygens, activating the ortho-ether for nucleophilic attack.[1] The use of BCl₃ in conjunction with a soft nucleophile like iodide (from Tetrabutylammonium Iodide, TBAI) provides a mild and highly efficient system for this transformation.[2][3]
Protocol 1: Selective De-ethylation using BCl₃/TBAI
-
Materials:
-
This compound
-
Tetrabutylammonium Iodide (TBAI)
-
Boron Trichloride (BCl₃), 1 M solution in an anhydrous solvent (e.g., CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard flame-dried glassware, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq.) and TBAI (1.2 eq.) in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the 1 M BCl₃ solution (1.5 eq.) dropwise via syringe. The addition of extra equivalents is necessary to account for the Lewis basic carbonyl group.[2]
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with additional CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 2'-hydroxy-4'-ethoxyacetophenone by column chromatography on silica gel or recrystallization.
-
Caption: Mechanism of selective ortho-de-ethylation.
Pathway A: Claisen-Schmidt Condensation & Oxidative Cyclization
This robust two-step pathway first constructs a chalcone intermediate, which is then cyclized to form the flavone.[4] It is a convergent and highly versatile method for creating a wide array of substituted flavonoids.
Step 1: Chalcone Synthesis via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed aldol condensation between an acetophenone (with α-hydrogens) and an aromatic aldehyde (lacking α-hydrogens).[5] The reaction proceeds via the formation of an enolate from 2'-hydroxy-4'-ethoxyacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the chosen benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone known as a chalcone.
Protocol 2: Synthesis of 2'-Hydroxy-4'-ethoxychalcone
-
Materials:
-
2'-hydroxy-4'-ethoxyacetophenone (1.0 eq.)
-
Substituted Benzaldehyde (e.g., Anisaldehyde, 1.1 eq.)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Ice-cold water
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve 2'-hydroxy-4'-ethoxyacetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Prepare a concentrated aqueous solution of KOH (e.g., 50% w/v) and add it dropwise to the stirred alcoholic solution. A distinct color change is typically observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. The chalcone product often precipitates from the solution. Monitor by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidify the mixture to pH ~4-5 with dilute HCl, causing the complete precipitation of the crude chalcone.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude chalcone can be purified by recrystallization from ethanol.[6][7]
-
Step 2: Flavone Formation via Iodine-Mediated Oxidative Cyclization
The conversion of the 2'-hydroxychalcone intermediate to the final flavone is an oxidative cyclization reaction.[8] A widely used and effective method employs a catalytic amount of iodine in a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[9] The mechanism is thought to involve an intramolecular Michael-type addition of the 2'-hydroxyl group onto the enone system, followed by oxidation of the resulting flavanone intermediate to the more stable flavone.[10] DMSO not only serves as a solvent but also acts as a co-oxidant to regenerate the active iodine catalyst.[10]
Protocol 3: Oxidative Cyclization to 7-Ethoxyflavone
-
Materials:
-
2'-Hydroxy-4'-ethoxychalcone (from Protocol 2)
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃), 10% solution
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq.) in DMSO.
-
Add a catalytic amount of iodine (0.1 - 0.2 eq.).
-
Heat the reaction mixture to 120-140 °C and maintain it at this temperature for 2-4 hours, monitoring by TLC.[8]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water. The flavone product will precipitate.
-
Stir for 15-20 minutes, then collect the solid by vacuum filtration.
-
Wash the precipitate with a 10% sodium thiosulfate solution to remove any residual iodine, followed by copious amounts of water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
Application Notes and Protocols: Strategic Ethylation of 2',4'-Dihydroxyacetophenone
Abstract: This comprehensive technical guide provides detailed protocols and theoretical insights for the ethylation of 2',4'-dihydroxyacetophenone (resacetophenone), a critical precursor in the synthesis of various pharmaceuticals and specialty chemicals. We address the primary challenge of regioselectivity, offering a comparative analysis of methodologies to achieve either selective mono-ethylation at the C4-hydroxyl group or exhaustive di-ethylation. This document furnishes researchers, chemists, and process development professionals with a robust framework for procedural selection, reaction optimization, and mechanistic understanding. Protocols are presented with an emphasis on causality, reproducibility, and safety.
Introduction: The Challenge of Regioselective Alkylation
2',4'-Dihydroxyacetophenone, a readily available starting material, possesses two phenolic hydroxyl groups with distinct chemical environments. The selective functionalization of one hydroxyl group over the other is a common yet significant challenge in synthetic organic chemistry. The C4-hydroxyl group (para to the acetyl moiety) and the C2-hydroxyl group (ortho to the acetyl moiety) exhibit different reactivities, which can be exploited to achieve selective mono-alkylation, yielding valuable intermediates like 4'-ethoxy-2'-hydroxyacetophenone. Conversely, forcing conditions can lead to the di-ethylated product, 2',4'-diethoxyacetophenone.
The ability to control the degree and position of ethylation is paramount for the synthesis of targeted molecules, influencing their biological activity, physical properties, and subsequent reactivity. This guide will dissect the underlying principles governing this selectivity and provide validated, step-by-step protocols for achieving the desired ethylation outcome.
Mechanistic Rationale for Regioselectivity
The selective ethylation of the 4'-hydroxyl group is primarily governed by a combination of electronic and steric factors. The reaction proceeds via a Williamson ether synthesis, an SN2 reaction between a phenoxide ion and an alkyl halide. The key to selectivity lies in the differential reactivity of the two hydroxyl groups.
-
Acidity and Nucleophilicity: The 4'-hydroxyl group is more acidic than the 2'-hydroxyl group. The predicted pKa for the 4'-OH is approximately 7.9, making it more readily deprotonated by a base to form the corresponding phenoxide. This increased acidity is due to the electron-withdrawing effect of the para-acetyl group, which stabilizes the resulting phenoxide anion through resonance. The more nucleophilic 4'-phenoxide is therefore more available to attack the ethylating agent.
-
Intramolecular Hydrogen Bonding: The 2'-hydroxyl group participates in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent acetyl group. This interaction decreases the acidity and nucleophilicity of the 2'-hydroxyl group by making its proton less available for abstraction and sterically hindering the oxygen's approach to the electrophilic ethylating agent.
By carefully selecting a base of appropriate strength, the 4'-hydroxyl can be selectively deprotonated and ethylated, while the less reactive 2'-hydroxyl remains protonated.
Experimental Protocols
This section provides detailed protocols for achieving both selective mono-ethylation and exhaustive di-ethylation. Safety glasses, lab coats, and gloves must be worn at all times. All procedures involving volatile organic solvents and reagents should be performed in a certified chemical fume hood.
Protocol 1: High-Regioselectivity 4'-O-Ethylation using Cesium Bicarbonate
This modern protocol offers excellent regioselectivity for the 4'-position with high isolated yields and minimizes the formation of the di-ethylated byproduct.
Materials:
-
2',4'-Dihydroxyacetophenone (Resacetophenone)
-
Ethyl Bromide (or Ethyl Iodide)
-
Cesium Bicarbonate (CsHCO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser or sealed vessel setup
-
Heating mantle with temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a pressure vessel or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2',4'-dihydroxyacetophenone (5.0 mmol, 1.0 eq).
-
Add anhydrous acetonitrile (25 mL) to dissolve the starting material.
-
Add cesium bicarbonate (15.0 mmol, 3.0 eq) to the solution.
-
Finally, add the ethyl bromide (15.0 mmol, 3.0 eq).
-
Reaction Execution: Seal the pressure vessel or heat the flask under reflux at 80 °C with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid cesium salts. Wash the solids with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).
-
Product Isolation: Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield 4'-ethoxy-2'-hydroxyacetophenone as a solid. Dry the product under vacuum.
Protocol 2: Traditional 4'-O-Ethylation using Potassium Carbonate
This is a more classical and cost-effective method. While generally selective for the 4'-position, it may require more careful control to minimize the di-ethylated side product compared to the cesium bicarbonate method.
Materials:
-
2',4'-Dihydroxyacetophenone (Resacetophenone)
-
Ethyl Iodide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Acetone, anhydrous
-
Dilute Hydrochloric Acid (1 M HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2',4'-dihydroxyacetophenone (10.0 mmol, 1.0 eq) and finely powdered anhydrous potassium carbonate (15.0 mmol, 1.5 eq) in anhydrous acetone (50 mL).
-
Reagent Addition: Add ethyl iodide (11.0 mmol, 1.1 eq) to the stirring suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, a catalytic amount of sodium or potassium iodide can be added to facilitate the reaction.
-
Workup: After cooling to room temperature, filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes) or by flash column chromatography as described in Protocol 1.
Protocol 3: Exhaustive Di-Ethylation to this compound
To achieve di-ethylation, harsher conditions and an excess of reagents are employed to overcome the lower reactivity of the 2'-hydroxyl group.
Materials:
-
2',4'-Dihydroxyacetophenone (Resacetophenone)
-
Ethyl Iodide
-
Sodium Hydride (NaH), 60% dispersion in mineral oil, or Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl Ether
-
Deionized Water
-
Standard glassware for reaction and workup
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (40 mL) and cool to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (25.0 mmol, 2.5 eq) portion-wise to the cold DMF. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
-
Substrate Addition: Slowly add a solution of 2',4'-dihydroxyacetophenone (10.0 mmol, 1.0 eq) in a small amount of anhydrous DMF to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Ethylating Agent Addition: Cool the mixture back to 0 °C and add ethyl iodide (30.0 mmol, 3.0 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 6-12 hours, monitoring by TLC until the starting material and mono-ethylated intermediate are consumed.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water (3 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate,
Application Notes and Protocols: 2',4'-Diethoxyacetophenone as a Versatile Building Block for the Synthesis of Pharmaceutical Compounds
Introduction
2',4'-Diethoxyacetophenone is a key building block in medicinal chemistry, prized for its role in the synthesis of a diverse range of heterocyclic compounds with significant pharmacological activities. Its structure, featuring an acetophenone core with two ethoxy groups at the 2' and 4' positions, offers a strategic advantage in synthetic design. The ethoxy groups serve as protecting groups for the more reactive hydroxyl functionalities of its precursor, 2',4'-dihydroxyacetophenone, thereby enabling selective reactions at other sites of the molecule. This controlled reactivity is crucial for constructing complex molecular architectures, such as those found in flavonoids, chromones, and chalcones, many of which exhibit promising therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into the rationale behind its application, present detailed protocols for its synthesis and subsequent elaboration into pharmaceutically relevant scaffolds, and discuss the biological significance of the resulting compounds.
Strategic Advantage of this compound in Synthesis
The primary advantage of employing this compound over its dihydroxy counterpart lies in the protection of the phenolic hydroxyl groups. This O-alkylation serves several critical purposes:
-
Enhanced Nucleophilicity of the α-Carbon: The electron-donating nature of the ethoxy groups increases the electron density of the aromatic ring, which in turn enhances the acidity of the α-protons of the acetyl group. This facilitates the formation of the enolate anion, a key intermediate in condensation reactions.
-
Prevention of Unwanted Side Reactions: The free hydroxyl groups in 2',4'-dihydroxyacetophenone can undergo undesired side reactions under basic or acidic conditions, such as O-acylation or acting as nucleophiles themselves. The ethoxy groups prevent these complications, leading to cleaner reactions and higher yields of the desired product.
-
Improved Solubility: The ethoxy groups increase the lipophilicity of the molecule, often improving its solubility in organic solvents commonly used in synthesis.
-
Direction of Reactivity: By protecting the hydroxyl groups, the reactivity is directed towards the acetyl group, making it the primary site for chemical modification.
This strategic protection allows for the efficient construction of various heterocyclic systems, which are prevalent in numerous drug candidates.
Synthetic Pathways and Protocols
The journey from readily available starting materials to complex pharmaceutical scaffolds using this compound can be broadly categorized into two main stages:
-
Synthesis of this compound: The preparation of the title compound from its dihydroxy precursor.
-
Elaboration into Pharmaceutical Scaffolds: The use of this compound as a building block in key chemical transformations.
Protocol 1: Synthesis of this compound via Regioselective Alkylation
This protocol is adapted from the principles of regioselective alkylation of dihydroxyacetophenones. The reaction involves the ethylation of 2',4'-dihydroxyacetophenone using an ethylating agent in the presence of a mild base to afford the desired product.
Reaction Scheme:
A schematic of the synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2',4'-Dihydroxyacetophenone | 152.15 | 10 | 1.52 g |
| Ethyl Iodide | 155.97 | 22 | 1.7 mL |
| Cesium Bicarbonate (CsHCO₃) | 192.82 | 30 | 5.78 g |
| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL |
| Diethyl Ether | 74.12 | - | As needed |
| Saturated aq. NaCl (Brine) | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',4'-dihydroxyacetophenone (1.52 g, 10 mmol) and cesium bicarbonate (5.78 g, 30 mmol).
-
Add acetonitrile (50 mL) to the flask.
-
While stirring, add ethyl iodide (1.7 mL, 22 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in diethyl ether (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of a 2',4'-Diethoxychalcone via Claisen-Schmidt Condensation
Chalcones are important intermediates in the synthesis of flavonoids and other bioactive molecules. The Claisen-Schmidt condensation is a reliable method for their preparation.[1]
Reaction Scheme:
A schematic of the Claisen-Schmidt condensation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 208.25 | 5 | 1.04 g |
| 4-Chlorobenzaldehyde | 140.57 | 5 | 0.70 g |
| Potassium Hydroxide (KOH) | 56.11 | 10 | 0.56 g |
| Ethanol | 46.07 | - | 25 mL |
| Water | 18.02 | - | As needed |
| Dilute HCl | - | - | As needed |
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve this compound (1.04 g, 5 mmol) and 4-chlorobenzaldehyde (0.70 g, 5 mmol) in ethanol (25 mL) with stirring.
-
In a separate beaker, prepare a solution of potassium hydroxide (0.56 g, 10 mmol) in water (5 mL).
-
Slowly add the KOH solution dropwise to the ethanolic solution of the reactants with continuous stirring at room temperature. A color change and the formation of a precipitate are typically observed.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (approx. 50 g).
-
Acidify the mixture with dilute hydrochloric acid until it is neutral to litmus paper.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude chalcone product. Recrystallization from ethanol can be performed for further purification.
Application in Flavonoid Synthesis
Flavones are a class of naturally occurring compounds with a wide range of biological activities. A common synthetic route to flavones involves the cyclization of chalcones.
Workflow for Flavone Synthesis:
A workflow for the synthesis of flavonoids.
The synthesized 2',4'-diethoxychalcone from Protocol 2 can be cyclized to the corresponding flavone using various methods, such as heating with iodine in dimethyl sulfoxide (DMSO). If the final target is a dihydroxyflavone, the ethoxy groups can be cleaved using reagents like boron tribromide (BBr₃).
Potential Pharmaceutical Applications of Derivatives
Derivatives of this compound are precursors to compounds with a broad spectrum of pharmacological activities.
-
Anti-inflammatory Agents: Chalcones and flavonoids are well-known for their anti-inflammatory properties. They can inhibit key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and modulate inflammatory signaling pathways.[2]
-
Antimicrobial Agents: Many chalcone and flavone derivatives exhibit significant activity against a range of bacteria and fungi.
-
Anticancer Agents: The chalcone and flavonoid scaffolds are present in numerous compounds investigated for their anticancer properties. These compounds can induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in cancer cells.
-
Enzyme Inhibitors: As exemplified by the synthesis of phosphodiesterase (PDE) inhibitors from the related 2',4'-dihydroxyacetophenone, the core structure is amenable to the development of potent and selective enzyme inhibitors for various therapeutic targets.[3]
Conclusion
This compound is a strategically important building block in the synthesis of pharmaceutically relevant compounds. The ethoxy groups provide crucial protection of the phenolic hydroxyls, enabling clean and high-yielding transformations at the acetyl group. This guide has provided detailed protocols for the synthesis of this compound and its subsequent use in the preparation of chalcones, which are versatile intermediates for a variety of bioactive molecules, including flavonoids. The principles and procedures outlined herein offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this valuable synthetic intermediate and to develop novel therapeutic agents.
References
Application Notes & Protocols: The Role of 2',4'-Diethoxyacetophenone as a Versatile Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Potential with a Key Intermediate
In the landscape of medicinal chemistry, the strategic value of a starting material is measured by its versatility, reactivity, and efficiency in generating structurally diverse and biologically relevant scaffolds. 2',4'-Diethoxyacetophenone emerges as such a valuable precursor. While its direct pharmacological profile is not extensively documented, its true power lies in its role as a foundational building block for the synthesis of chalcones and flavonoids—two classes of compounds renowned for their broad and potent biological activities.[1][2]
The ethoxy groups at the 2' and 4' positions provide a unique chemical handle. They offer stability during certain reaction conditions while being amenable to selective cleavage to unmask reactive hydroxyl groups, which are critical for subsequent cyclization reactions. This guide provides a detailed exploration of the synthetic pathways originating from this compound, complete with field-proven protocols and an explanation of the chemical principles that underpin these transformations.
| Physicochemical Properties of this compound | |
| CAS Number | 22924-18-1[3] |
| Molecular Formula | C₁₂H₁₆O₃[3] |
| Molecular Weight | 208.25 g/mol [3] |
| Appearance | (Typically a solid or oil, depending on purity) |
| Solubility | Soluble in common organic solvents like ethanol, DMSO, and dichloromethane. |
Core Synthetic Application: Gateway to Chalcones and Flavones
The primary application of this compound in drug discovery is its conversion into more complex heterocyclic systems. The most direct and significant pathway involves a two-step synthesis: (I) formation of a 2',4'-diethoxychalcone, followed by (II) demethylation and oxidative cyclization to yield a 7-ethoxyflavone.
The Significance of Chalcones and Flavones
Chalcones (1,3-diphenyl-2-propen-1-ones) are open-chain flavonoids that serve as biogenetic precursors for the entire flavonoid family.[2] They are celebrated for their vast pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antimalarial properties.[1][2] Flavones, their cyclized counterparts, also exhibit a wide range of biological effects and form the core structure of many therapeutic agents.[4] The ability to readily synthesize these scaffolds from this compound makes it a compound of high strategic importance.
| Pharmacological Activities of Chalcone & Flavone Scaffolds | References |
| Anticancer / Antitumor | [2][4][5] |
| Anti-inflammatory | [1][2] |
| Antioxidant | [1][5] |
| Antimicrobial / Antibacterial | [1][2][6] |
| Antiviral & Anti-HIV | [2][6] |
| Antidiabetic | [2] |
| Anticholinesterase | [5] |
| Antileukotrienic (related dihydroxy scaffolds) | [7] |
| Phosphodiesterase (PDE) Inhibition (related dihydroxy scaffolds) | [8] |
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step instructions for the key transformations in the synthetic pathway. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.
Protocol 1: Synthesis of 2',4'-Diethoxychalcones via Claisen-Schmidt Condensation
This reaction is the cornerstone of chalcone synthesis, creating the characteristic α,β-unsaturated ketone backbone through a base-catalyzed aldol condensation.[9]
Principle: The reaction proceeds by the formation of a nucleophilic enolate from this compound, which then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. A subsequent dehydration step yields the stable, conjugated chalcone product.[10]
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH), 20-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in a minimal amount of ethanol. Stir at room temperature until a homogenous solution is formed.[9]
-
Base Addition: While stirring vigorously, add the aqueous NaOH solution dropwise to the reaction mixture. The base acts as a catalyst to deprotonate the α-carbon of the acetophenone, initiating the reaction.[11]
-
Reaction Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Often, the formation of a yellow precipitate indicates product formation. Reaction times can vary from 4 to 24 hours depending on the substrates' reactivity.[9]
-
Product Isolation (Work-up): Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify to a neutral pH with dilute HCl. This step neutralizes the excess base and precipitates the water-insoluble chalcone product.[11]
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water.[12] The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the final product.
Protocol 2: Synthesis of 7-Ethoxyflavone via Oxidative Cyclization
This protocol describes the conversion of a 2'-hydroxychalcone intermediate into the final flavone. It is a robust and widely used method in flavonoid chemistry.[12]
Principle: The reaction requires a free hydroxyl group at the 2'-position. This group first performs an intramolecular Michael addition onto the α,β-unsaturated system to form a flavanone intermediate. An oxidizing agent, in this case, generated in situ from iodine and DMSO, then converts the flavanone to the more stable aromatic flavone.[13][14]
Prerequisite: The starting 2',4'-diethoxychalcone from Protocol 1 must first be selectively de-ethylated at the 2'-position. This is typically achieved using a strong Lewis acid like Boron Tribromide (BBr₃), which preferentially cleaves the sterically accessible 2'-ethoxy group over the 4'-ethoxy group. This step yields the critical 2'-hydroxy-4'-ethoxychalcone precursor.
Materials:
-
2'-Hydroxy-4'-ethoxychalcone (1.0 eq)
-
Iodine (I₂) (catalytic amount, ~0.1-0.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
20% Sodium thiosulfate (Na₂S₂O₃) solution
-
Standard laboratory glassware for heating (reflux or microwave)
Procedure:
-
Reactant Preparation: In a round-bottom flask (or a microwave-safe vessel), dissolve the 2'-hydroxy-4'-ethoxychalcone (1.0 eq) in DMSO.[12]
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) to the solution.[15]
-
Heating: Heat the reaction mixture. Under conventional heating, reflux at 120-140 °C for 2-4 hours is typical.[14] Microwave irradiation can dramatically shorten the reaction time.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC.
-
Product Isolation (Work-up): After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude flavone.[14]
-
Quenching & Purification: Add sodium thiosulfate solution dropwise to quench any excess iodine (indicated by the disappearance of the brown color). Collect the solid product by vacuum filtration, wash with cold water, and dry.[12] Further purification can be achieved by recrystallization from ethanol or column chromatography.
Conclusion and Future Outlook
This compound stands as a valuable and versatile starting material in medicinal chemistry. Its utility is not in its intrinsic biological activity but in its capacity to be efficiently transformed into high-value pharmacological scaffolds like chalcones and flavones. The protocols detailed herein provide a reliable foundation for researchers to synthesize libraries of these compounds for drug discovery programs. The ability to introduce a wide variety of substituents via the aromatic aldehyde in the initial Claisen-Schmidt condensation allows for extensive Structure-Activity Relationship (SAR) studies, paving the way for the development of novel therapeutics targeting a wide spectrum of diseases.
References
- 1. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. scbt.com [scbt.com]
- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism | Semantic Scholar [semanticscholar.org]
- 8. 2-Bromo-2',4'-dihydroxyacetophenone | 2491-39-6 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. chemijournal.com [chemijournal.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Condensation Reaction of 2',4'-Diethoxyacetophenone
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a Claisen-Schmidt condensation reaction using 2',4'-diethoxyacetophenone. The protocol details the synthesis of a chalcone derivative, a valuable scaffold in medicinal chemistry. This guide emphasizes the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and includes essential information on safety, reaction monitoring, product purification, and characterization.
Introduction: The Significance of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family.[1] They are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][3] This structural motif is a privileged scaffold in medicinal chemistry, as it is associated with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][4][5] The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis, offering a reliable and versatile method for their preparation.[4][6][7] This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde.[8][9]
This application note specifically details the reaction of this compound with a representative aromatic aldehyde to yield a substituted chalcone. The diethoxy substitution on the acetophenone ring can influence the electronic properties and, consequently, the biological activity of the resulting chalcone.
Principles of the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a type of crossed aldol condensation.[7][10][11] The reaction proceeds under basic conditions, where a ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen.[8][12]
The mechanism can be broken down into the following key steps:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the this compound. This deprotonation results in the formation of a resonance-stabilized enolate ion.[4][10]
-
Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[4][10] This step leads to the formation of an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (typically ethanol or water) to yield a β-hydroxy ketone, also known as an aldol adduct.[4]
-
Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, the chalcone.[4][13] This final product is thermodynamically stable due to the extended conjugation between the aromatic rings and the carbonyl group.[14]
Experimental Protocol
This protocol outlines the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Substituted Benzaldehyde | ≥98% | Sigma-Aldrich | e.g., 4-chlorobenzaldehyde |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | |
| Ethanol (95%) | ACS Grade | VWR | |
| Diethyl Ether | ACS Grade | VWR | |
| Anhydrous Magnesium Sulfate | Reagent Grade | Acros Organics | |
| Hydrochloric Acid (HCl) | 1 M solution | ||
| Deionized Water | |||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Millipore |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Reaction Workflow
Caption: Experimental workflow for the synthesis of chalcones.
Detailed Procedure
-
Preparation of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the substituted aromatic aldehyde (1.0 eq.) in 95% ethanol (approximately 20-30 mL).[4][5] Stir the mixture at room temperature until all solids have dissolved.
-
Preparation of Base Catalyst: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq.) in a minimal amount of water and dilute with ethanol.[3][15]
-
Reaction Initiation: Slowly add the sodium hydroxide solution dropwise to the stirred solution of the acetophenone and aldehyde at room temperature.[4][16] A color change and the formation of a precipitate are often observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).[17] The reaction is typically complete within 12-24 hours when the starting materials are no longer visible on the TLC plate.[4]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[4][16] While stirring, slowly acidify the mixture with 1 M HCl until it is acidic to litmus paper (pH ~2-3).[4][17] This step neutralizes the excess base and precipitates the crude chalcone product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4][16] Wash the solid thoroughly with cold deionized water to remove any inorganic salts.[16]
-
Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.
Purification
The crude chalcone product should be purified by recrystallization to obtain a pure solid.[1][17]
-
Solvent Selection: Ethanol or an ethanol-water mixture is often a suitable solvent for the recrystallization of chalcones.[1] The ideal solvent should dissolve the chalcone sparingly at room temperature but have high solubility at an elevated temperature.
-
Recrystallization Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven at a low temperature.
-
Characterization
The identity and purity of the synthesized chalcone should be confirmed using various analytical techniques.
-
Melting Point (MP): Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.[17]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the α,β-unsaturated carbonyl group (C=O stretch) typically in the range of 1650-1685 cm⁻¹, and C=C stretching of the alkene at 1612-1622 cm⁻¹.[2][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the vinylic protons (Hα and Hβ) as doublets with a coupling constant (J) of approximately 15-16 Hz, indicating a trans configuration.[19][20] Aromatic and ethoxy protons will also be present in their respective regions.
-
¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon between δ 186-197 ppm.[19][21]
-
Safety Precautions
-
Sodium Hydroxide: Sodium hydroxide is a corrosive solid and its solutions are strong bases.[22][23] Avoid contact with skin and eyes.[22] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22][23] Handle in a well-ventilated area or a fume hood.[24]
-
Ethanol: Ethanol is a flammable liquid.[22][25] Keep away from open flames and other ignition sources.[25][26]
-
General Precautions: Always work in a well-ventilated laboratory.[24] Wash hands thoroughly after handling chemicals.[22]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use freshly prepared NaOH solution. |
| Low reaction temperature | Gently warm the reaction mixture if no reaction occurs at room temperature. | |
| Steric hindrance from substituents | Increase reaction time or use a stronger base. | |
| Oily Product Instead of Solid | Product has a low melting point | Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Impurities present | Purify the oil using column chromatography. | |
| Multiple Products on TLC | Self-condensation of acetophenone | Add the base slowly to the mixture of the aldehyde and ketone.[4] |
| Cannizzaro reaction of the aldehyde | This is less likely for aromatic aldehydes but ensure the aldehyde is added to the ketone/base mixture.[27] |
Conclusion
The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of chalcones from this compound. This protocol, along with the provided guidelines for purification, characterization, and safety, offers a solid foundation for researchers to synthesize and explore the potential applications of these valuable compounds in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. periodicos.ufms.br [periodicos.ufms.br]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Explain the mechanism of claisenschmidt reaction class 11 physics CBSE [vedantu.com]
- 9. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Aldol condensation - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scribd.com [scribd.com]
- 15. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jetir.org [jetir.org]
- 18. scispace.com [scispace.com]
- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 20. researchgate.net [researchgate.net]
- 21. jetir.org [jetir.org]
- 22. ehs.umich.edu [ehs.umich.edu]
- 23. quora.com [quora.com]
- 24. kishida.co.jp [kishida.co.jp]
- 25. carlroth.com [carlroth.com]
- 26. carlroth.com [carlroth.com]
- 27. pubs.aip.org [pubs.aip.org]
Application Note: A Comprehensive Guide to the Analytical Characterization of 2',4'-Diethoxyacetophenone
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 2',4'-diethoxyacetophenone. As a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, rigorous quality control is imperative. This guide is designed for researchers, analytical scientists, and drug development professionals, offering robust protocols for chromatographic and spectroscopic analysis. The methodologies herein are grounded in established scientific principles and adhere to international regulatory standards, such as the ICH guidelines, to ensure data integrity and method reliability. We will explore High-Performance Liquid Chromatography (HPLC) for purity assessment and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and spectroscopic techniques (NMR, FT-IR) for structural elucidation and functional group confirmation.
Introduction and Physicochemical Profile
This compound (CAS No. 22924-18-1) is an aromatic ketone derivative. The presence of two ethoxy groups on the phenyl ring significantly influences its chemical properties, impacting its solubility, reactivity, and chromatographic behavior. Accurate and precise analytical characterization is the cornerstone of quality assurance, ensuring the identity, purity, and stability of the compound for its intended use.[1][2][3] This involves employing a suite of orthogonal analytical techniques that, when used in concert, provide a complete profile of the molecule.
The validation of these analytical methods is not merely a procedural step but a requirement to demonstrate that the methods are fit for purpose.[4][5][6] This guide integrates principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines to establish the trustworthiness and scientific validity of each protocol.[7][8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22924-18-1 | SpectraBase[10] |
| Molecular Formula | C₁₂H₁₆O₃ | SpectraBase[10] |
| Molecular Weight | 208.26 g/mol | SpectraBase[10] |
| IUPAC Name | 1-(2,4-diethoxyphenyl)ethanone | SpectraBase[10] |
| Appearance | (Expected) Crystalline solid or oil | General Knowledge |
Integrated Analytical Workflow
A multi-faceted approach is essential for the complete characterization of a chemical entity like this compound. Each technique provides a unique piece of information, and together they form a comprehensive quality profile. The following workflow illustrates the logical sequence of analysis.
Caption: High-level workflow for the analytical characterization of this compound.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are central to determining the purity of this compound and identifying any related substances or process impurities.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
Reverse-phase HPLC (RP-HPLC) is the method of choice for quantifying the main component (assay) and separating non-volatile impurities. The polarity of this compound makes it well-suited for retention on a non-polar stationary phase like C18, with elution achieved using a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides effective retention for moderately non-polar acetophenone derivatives.[11]
-
Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of both the main analyte and any potential impurities with differing polarities. A phosphate buffer is added to maintain a consistent pH, which is critical for reproducible retention times and peak shapes.
-
Detector: A UV detector set at a wavelength near the absorbance maximum (λmax) of the acetophenone chromophore ensures high sensitivity.[12]
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
See Table 2 for a summary of conditions.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at 1.0 mg/mL.
-
Create a working standard at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to achieve a nominal concentration of 0.1 mg/mL.
-
-
System Suitability Test (SST):
-
Inject the working standard solution five times.
-
The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.[13]
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity by area percent and the assay against the reference standard.
-
Table 2: HPLC-UV Method Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. The high sensitivity of the mass spectrometer makes it ideal for trace-level analysis.[14]
Causality Behind Experimental Choices:
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its versatility in separating a wide range of volatile organic compounds.
-
Temperature Program: A gradient temperature program is essential to first elute highly volatile compounds at a lower temperature and then ramp up to elute less volatile components, ensuring good separation and peak shape for all analytes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident identification.
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a high-purity solvent (e.g., dichloromethane) to a concentration of 10 mg/mL.
-
-
GC-MS Conditions:
-
See Table 3 for a summary of conditions.
-
-
Analysis:
-
Inject the sample solution.
-
Monitor the total ion chromatogram (TIC) for peaks other than the main component.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Table 3: GC-MS Method Parameters
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides unambiguous confirmation of the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons (3H): Complex splitting patterns in the aromatic region (~6.4-7.7 ppm), characteristic of a 1,2,4-trisubstituted benzene ring.
-
Ethoxy Protons (4H, -OCH₂-): Two distinct quartets around 4.1 ppm due to coupling with the adjacent methyl groups.
-
Acetyl Protons (3H, -COCH₃): A sharp singlet around 2.5 ppm.
-
Ethoxy Protons (6H, -CH₃): Two distinct triplets around 1.4 ppm from the two ethoxy groups.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Carbonyl Carbon (C=O): A peak downfield, typically >195 ppm.
-
Aromatic Carbons: Six peaks in the aromatic region (~100-165 ppm), with the oxygen-substituted carbons appearing most downfield.
-
Ethoxy Carbons (-OCH₂-): Two peaks around 64 ppm.
-
Acetyl Carbon (-COCH₃): A peak around 26-30 ppm.
-
Ethoxy Carbons (-CH₃): Two peaks around 15 ppm.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Interpretation: Assign peaks based on chemical shifts, integration (for ¹H), and splitting patterns to confirm the structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected Characteristic FT-IR Absorption Bands:
-
C=O Stretch (Ketone): A strong, sharp band around 1670-1690 cm⁻¹. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.[15]
-
Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from methyl and methylene groups).
-
C-O Stretch (Ether): Strong, characteristic bands in the 1050-1250 cm⁻¹ region.
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Interpretation: Identify the major absorption bands and confirm the presence of the expected functional groups.
Principles of Method Validation
To ensure that the analytical methods are suitable for their intended purpose, validation is performed according to ICH Q2(R2) guidelines.[5][7][8] This process provides documented evidence of a method's reliability.[2][4]
Caption: A logical workflow for validating an HPLC method based on ICH Q2(R2) parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[13] This is often demonstrated using forced degradation studies.[11]
-
Linearity: Demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.[13]
-
Accuracy: The closeness of the test results to the true value, typically determined by analyzing samples with a known concentration (e.g., spiked placebo) and calculating the percent recovery.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[13]
References
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. database.ich.org [database.ich.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. youtube.com [youtube.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. qbdgroup.com [qbdgroup.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. app.studyraid.com [app.studyraid.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. app.studyraid.com [app.studyraid.com]
Application Note: A Validated Protocol for the Purification of 2',4'-Diethoxyacetophenone via Flash Column Chromatography
Abstract
This application note provides a detailed and robust protocol for the purification of synthesized 2',4'-diethoxyacetophenone from common reaction impurities using normal-phase flash column chromatography. This compound is a valuable intermediate in the synthesis of flavonoids and other pharmacologically active molecules. Its effective purification is a critical step to ensure the integrity of downstream applications. This guide emphasizes the rationale behind procedural choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to optimal column packing and sample loading techniques. The described methodology is designed to be self-validating, enabling researchers to adapt and optimize the process for maximum yield and purity.
Principle of Separation
The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Analyte Polarity: this compound is a moderately polar compound. The carbonyl group (C=O) and ether linkages (C-O-C) can form hydrogen bonds with the stationary phase, but the bulky, non-polar ethyl and phenyl groups reduce its overall polarity compared to its hydroxylated precursor, 2',4'-dihydroxyacetophenone.
-
Separation Mechanism: Compounds in the crude mixture are separated based on their differential affinities for the stationary phase.
-
Highly Polar Impurities (e.g., unreacted 2',4'-dihydroxyacetophenone) will adsorb strongly to the silica gel and elute slowly.
-
Non-Polar Impurities (e.g., unreacted 1,3-diethoxybenzene) will have minimal interaction with the silica gel and elute quickly.
-
This compound , with its intermediate polarity, will elute between these extremes.
-
The choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate), is critical. By systematically varying the ratio of these solvents, the elution of the target compound can be precisely controlled to achieve separation from impurities. This process is first optimized on a small scale using Thin-Layer Chromatography (TLC) before being scaled up to flash column chromatography.[1][2]
Caption: Principle of chromatographic separation based on polarity.
Materials and Reagents
| Equipment | Reagents & Consumables |
| Glass chromatography column | Silica Gel (for flash chromatography, 230-400 mesh)[3] |
| Air/Nitrogen line with regulator | Crude this compound |
| Fraction collector or test tubes | n-Hexanes (HPLC Grade) |
| Rotary Evaporator | Ethyl Acetate (HPLC Grade) |
| TLC Tank | Dichloromethane (DCM, HPLC Grade) |
| UV Lamp (254 nm) | TLC Plates (Silica gel 60 F₂₅₄) |
| Glass capillaries for TLC spotting | Celite® 545 or additional silica gel for dry loading |
| Beakers, Erlenmeyer flasks | Cotton or glass wool |
| Powder funnel, Spatulas | Sand (acid-washed) |
Detailed Experimental Protocol
This protocol is divided into five key stages, from initial analysis and mobile phase selection to the final isolation of the purified product.
Part A: Mobile Phase Selection via TLC
The objective is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.
-
Prepare Eluents: In small beakers, prepare ~10 mL each of several hexanes:ethyl acetate mixtures (e.g., 20:1, 15:1, 10:1, 5:1 v/v).
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in 0.5 mL of dichloromethane or ethyl acetate.
-
Spot TLC Plate: Using a glass capillary, spot the dissolved crude mixture onto the baseline of three to four separate TLC plates.
-
Develop Plates: Place one plate in each TLC tank containing a different eluent system. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Calculate Rf: For each spot, calculate the Rf value using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Select Eluent: Choose the solvent system that provides the best separation between the target spot and all other spots, with the target Rf value in the 0.25-0.35 range. For many acetophenone derivatives, a system of 10:1 to 5:1 hexanes:ethyl acetate is a good starting point.[3][4]
| Example TLC Data | Rf of Non-Polar Impurity | Rf of Target Product | Rf of Polar Impurity | Assessment |
| 20:1 Hex:EtOAc | 0.60 | 0.15 | 0.02 | Poor elution of the target. |
| 10:1 Hex:EtOAc | 0.85 | 0.30 | 0.08 | Optimal. Good separation and ideal Rf. |
| 5:1 Hex:EtOAc | 0.95 | 0.55 | 0.25 | Poor separation between target and impurity. |
Part B: Column Preparation (Dry Packing)
-
Column Setup: Securely clamp the column in a vertical position. Insert a small plug of cotton or glass wool into the bottom, then add a ~1 cm layer of sand.
-
Add Silica: Using a powder funnel, add the required amount of dry silica gel (typically 50-100 g of silica per 1 g of crude mixture).
-
Tap to Pack: Gently tap the side of the column to ensure the silica packs down into a uniform bed.
-
Add Sand: Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Pre-Elute: Add the selected mobile phase to the column. Using gentle air or nitrogen pressure, push the solvent through the column until the entire silica bed is wetted and solvent is dripping from the outlet.[5] Do not let the top of the column run dry.
Part C: Sample Loading (Dry Loading)
Dry loading is strongly recommended as it results in more uniform sample application and sharper separation bands.
-
Dissolve the entire crude sample (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully layer this silica-adsorbed sample onto the top layer of sand in the prepared column.
Part D: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring the top sand layer is not disturbed.
-
Apply gentle, steady pressure with nitrogen or air to initiate a constant flow rate. A good flow rate is typically a drop rate of 1-2 drops per second.
-
Begin collecting the eluent in numbered test tubes or a fraction collector. Collect fractions of equal volume (e.g., 10-15 mL per tube for a medium-sized column).
-
Continuously add fresh mobile phase to the top of the column, never allowing the silica bed to run dry.
Caption: Workflow for purification by flash column chromatography.
Part E: Fraction Analysis and Product Isolation
-
TLC Analysis of Fractions: Spot every few fractions onto a single TLC plate. It is useful to spot the original crude mixture as a reference.
-
Develop and visualize the TLC plate as described in Part A.
-
Identify Pure Fractions: Identify the sequence of fractions that contain only the spot corresponding to the pure target product.
-
Combine and Evaporate: Combine the identified pure fractions into a single round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm Purity: Assess the purity of the final product via analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | 1. Incorrect mobile phase polarity. 2. Column overloaded. 3. Column packed improperly (cracks/channels). | 1. Re-optimize mobile phase with TLC. 2. Use less crude material. 3. Repack the column carefully. |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., switch from 10:1 to 8:1 Hex:EtOAc). |
| Cracked Silica Bed | Column ran dry, or solvent polarity was changed too abruptly. | Never let the solvent level drop below the top of the silica. Use gradient elution for large polarity changes. |
| Streaking on TLC Plate | Sample is too concentrated or contains very polar/acidic compounds. | Dilute the sample before spotting. Add a small amount (0.5%) of acetic acid or triethylamine to the mobile phase. |
References
- 1. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. CN105085205B - A kind of preparation method of acetophenone compounds - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
avoiding side reactions in the synthesis of 2',4'-diethoxyacetophenone
Technical Support Center: Synthesis of 2',4'-Diethoxyacetophenone
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic principles, provide actionable troubleshooting advice, and offer detailed protocols to help you minimize side reactions and maximize the yield and purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, typically achieved via the Friedel-Crafts acylation of 1,3-diethoxybenzene, is a classic example of electrophilic aromatic substitution on a highly activated ring. The primary challenge is controlling the regioselectivity and preventing unwanted side reactions.
Problem 1: Poor Regioselectivity - High Formation of 2',6'-Diethoxyacetophenone Isomer
This is the most frequent issue. The two ethoxy groups are powerful ortho, para-directing activators, making the C2, C4, and C6 positions all susceptible to electrophilic attack. While the C4 position is electronically favored, the C2 and C6 positions are also highly activated.
-
Underlying Cause: The formation of the undesired 2',6'-isomer is often a result of reaction conditions that do not sufficiently exploit the steric differences between the target C4 position and the more hindered C2/C6 positions.
-
Solutions & Scientific Rationale:
-
Optimize Lewis Acid Catalyst and Stoichiometry: The choice of Lewis acid is critical. A bulky Lewis acid-acylating agent complex can be sterically hindered from attacking the C2/C6 positions, which are flanked by ethoxy groups.
-
Recommendation: While aluminum chloride (AlCl₃) is a common and potent catalyst, its small size can sometimes lead to poor selectivity.[1] Consider using a milder or bulkier catalyst. Furthermore, the oxygen atoms in the ethoxy groups and the product's carbonyl group can coordinate with the Lewis acid, often necessitating a stoichiometric amount rather than a purely catalytic one.[2]
-
-
Strict Temperature Control: Friedel-Crafts reactions are highly temperature-sensitive.
-
Recommendation: Maintain a low reaction temperature (e.g., -10 °C to 5 °C) throughout the addition of the electrophile.[3] Lower temperatures favor the kinetically preferred product, which is often the less sterically hindered C4 isomer. Elevated temperatures can provide enough energy to overcome the steric barrier of the C2/C6 positions, leading to a mixture of isomers.
-
-
Choice of Solvent: The reaction solvent can influence the reactivity of the electrophile and the stability of the intermediates.
-
Recommendation: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are generally preferred. Polar solvents can form stable complexes with the Lewis acid, reducing its efficacy.
-
-
| Lewis Acid Catalyst | Typical Solvent | Recommended Temp. | Expected Selectivity for 4-Position | Pros & Cons |
| Aluminum Chloride (AlCl₃) | CH₂Cl₂, CS₂ | -10 to 5 °C | Good to Excellent | Pro: High reactivity.[1] Con: Can cause ether cleavage at higher temps; may show lower selectivity due to small size. |
| Iron(III) Chloride (FeCl₃) | CH₂Cl₂, Nitrobenzene | 0 to 25 °C | Good | Pro: Milder, less prone to ether cleavage, cost-effective.[4] Con: May require slightly higher temperatures or longer reaction times. |
| Zinc Chloride (ZnCl₂) | Acetic Acid | 100 to 130 °C | Moderate to Good | Pro: Very mild, often used in Hoesch reactions with acetic acid.[5] Con: Requires high temperatures, which can be detrimental. |
Problem 2: Ether Cleavage and Formation of Hydroxylated Byproducts
The presence of 2'-ethoxy-4'-hydroxyacetophenone or similar impurities indicates that the ether bonds are being cleaved.
-
Underlying Cause: Strong Lewis acids, particularly AlCl₃, can catalyze the cleavage of aryl-alkyl ethers, especially under harsh conditions (e.g., excess acid, high temperature).[6]
-
Solutions & Scientific Rationale:
-
Use Precise Stoichiometry: Do not use a large excess of the Lewis acid. A molar ratio of 1.1 to 1.5 equivalents of AlCl₃ relative to the acetylating agent is typically sufficient.
-
Maintain Low Temperature: As with selectivity, low temperature is your best defense against ether cleavage.
-
Consider a Milder Catalyst: If ether cleavage is a persistent issue, switching from AlCl₃ to FeCl₃ can often resolve the problem.[4]
-
Problem 3: Reaction Fails to Initiate or Stalls
If the reaction does not proceed, it is almost always due to catalyst deactivation.
-
Underlying Cause: Friedel-Crafts catalysts are extremely sensitive to moisture. Water reacts with and deactivates Lewis acids like AlCl₃, rendering them useless.
-
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). Use anhydrous grade solvents. The Lewis acid should be fresh and of high purity; old AlCl₃ often has a coating of inactive aluminum hydroxide.[5][7]
-
Check Reagent Purity: Ensure the 1,3-diethoxybenzene and acetylating agent (acetyl chloride or acetic anhydride) are pure and free of water or alcohol contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Friedel-Crafts acylation of 1,3-diethoxybenzene?
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. First, the Lewis acid (e.g., AlCl₃) activates the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring.[8][9]
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: Why is the 4-position the desired site of acylation over the 2- or 6-positions?
Both ethoxy groups direct ortho and para. The C4 and C6 positions are para to one ethoxy group and ortho to the other. The C2 position is ortho to both. While all three positions (2, 4, 6) are highly activated, the C4 position is sterically the most accessible. The C2 and C6 positions are sterically hindered by the adjacent ethoxy groups, making attack by the relatively bulky acylium ion-Lewis acid complex more difficult.[10]
Caption: Regioselectivity in the Acylation of 1,3-Diethoxybenzene.
Q3: Can I use acetic acid directly instead of acetyl chloride?
Yes, this is possible, but it constitutes a different named reaction, often a variation of the Hoesch reaction. It typically requires a different catalyst system, such as zinc chloride (ZnCl₂) and HCl, and often much higher temperatures (100-130 °C).[5][11] The reactivity of acetic acid is significantly lower than that of acetyl chloride or acetic anhydride, making the conditions much harsher and potentially leading to more degradation byproducts. For laboratory-scale synthesis aiming for high purity, using acetyl chloride or acetic anhydride with AlCl₃ at low temperatures is generally the more reliable method.
Q4: What is the optimal method for quenching the reaction and purifying the product?
The reaction is typically quenched by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[12] This hydrolyzes the aluminum complexes of the product, deactivates any remaining catalyst, and moves the inorganic salts into the aqueous layer. After extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), the crude product can be purified. Recrystallization from ethanol or a hexane/ethyl acetate mixture is often effective for removing isomeric impurities. If chromatography is required, silica gel with a hexane/ethyl acetate gradient is a standard choice.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired this compound isomer.
Materials:
-
1,3-Diethoxybenzene
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous CH₂Cl₂ under a nitrogen atmosphere. Cool the suspension to -5 °C using an ice-salt bath.
-
Electrophile Addition: Add acetyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension while maintaining the temperature below 0 °C. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve 1,3-diethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[3]
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography.
Caption: Optimized Synthesis Workflow.
References
- 1. byjus.com [byjus.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 9. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 10. alexandonian.com [alexandonian.com]
- 11. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
how to improve the yield of 2',4'-diethoxyacetophenone synthesis
Technical Support Center: 2',4'-Diethoxyacetophenone Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction outcomes. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer optimized protocols grounded in peer-reviewed literature.
Troubleshooting Guide: Diagnosing & Solving Synthesis Issues
This section addresses specific problems encountered during the Friedel-Crafts acylation of 1,3-diethoxybenzene.
Question: My final yield is consistently low (<60%). What are the primary factors I should investigate?
Answer: Low yield in this Friedel-Crafts acylation is a common issue often traced back to three main areas: catalyst activity, side reactions, and workup/purification losses.
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic. Trace amounts of water in your starting materials (1,3-diethoxybenzene), acetylating agent, or solvent will hydrolyze and deactivate the catalyst. Furthermore, the oxygen atoms of the ethoxy groups on the substrate and product can complex with the catalyst, effectively reducing the amount of active catalyst available for the reaction. It is common to use a stoichiometric excess of the catalyst (e.g., 1.1 to 2.5 equivalents) to counteract this effect.
-
Competing Side Reactions: The primary competing reaction is the formation of the undesired 2',6'-diethoxyacetophenone isomer. The ratio of 2',4'- to 2',6'- isomers is highly dependent on the choice of solvent and catalyst. Non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons such as dichloroethane (DCE) generally favor the formation of the desired 2',4'- (para) isomer due to steric hindrance.
-
Sub-optimal Reaction Temperature: Friedel-Crafts acylations are exothermic. If the temperature is not controlled and rises too high, it can lead to the formation of colored byproducts and potential di-acylation. Conversely, a temperature that is too low may result in an incomplete reaction. The optimal temperature range is typically between 0°C and room temperature, requiring careful monitoring and cooling.
Question: I am observing a significant amount of a byproduct that I suspect is an isomer. How can I improve the regioselectivity of the reaction?
Answer: Excellent question. The two activating ethoxy groups at the 1 and 3 positions direct acylation to the 2, 4, or 6 positions. While the 4-position (para to one ethoxy group and ortho to the other) is electronically favored and sterically most accessible, acylation at the 2-position (ortho to both ethoxy groups) can still occur.
To maximize the yield of the desired 2',4'-isomer, consider the following:
-
Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role. Non-polar solvents like carbon disulfide (CS₂) or dichloroethane (DCE) are often preferred. They do not solvate the acylium ion complex as strongly as polar solvents, which allows steric factors to dominate, thus favoring attack at the less hindered 4-position.
-
Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to lower selectivity. Milder Lewis acids such as ZnCl₂, FeCl₃, or even polyphosphoric acid (PPA) can offer better regioselectivity, albeit sometimes requiring longer reaction times or higher temperatures.[1] A screening of different catalysts is often a worthwhile optimization step.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance selectivity. Lower kinetic energy allows the reaction to proceed via the lowest activation energy pathway, which typically leads to the thermodynamically more stable 2',4'-product.
Troubleshooting Workflow: Low Yield & Poor Selectivity Here is a logical workflow to diagnose issues in your synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction, and how do the ethoxy groups influence it?
A1: This synthesis is a classic Friedel-Crafts Acylation , which is an electrophilic aromatic substitution. The mechanism proceeds in three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).
-
Electrophilic Attack: The electron-rich 1,3-diethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The two ethoxy groups are strong activating, ortho, para-directing groups, meaning they donate electron density to the aromatic ring, making it highly reactive, and direct the incoming electrophile to the positions ortho or para to themselves.
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the intermediate carbocation (the sigma complex), restoring aromaticity and yielding the final product.
Caption: The three main stages of the Friedel-Crafts Acylation mechanism.
Q2: Can I use acetic anhydride instead of acetyl chloride?
A2: Yes, acetic anhydride is a common and often safer alternative to acetyl chloride. However, the reaction stoichiometry differs. For every mole of acetic anhydride, two moles of Lewis acid catalyst are typically required because the acetic acid byproduct also complexes with the catalyst. While effective, this can increase cost and make the workup more challenging due to the larger quantity of catalyst to be quenched and removed.
Q3: My crude product is a dark oil or solid. What causes the color and how can I remove it?
A3: The dark coloration is usually due to the formation of polymeric or charge-transfer complexes, often exacerbated by elevated temperatures or the presence of impurities. Proper purification is key.
-
Aqueous Workup: Ensure the reaction is thoroughly quenched by pouring it onto ice/water, followed by extraction with a suitable solvent (e.g., ethyl acetate, DCM). A wash with a dilute acid (e.g., 1M HCl) can help remove residual aluminum salts, and a wash with brine will help remove water.
-
Recrystallization: This is the most effective method for purifying the solid product. A solvent screen (e.g., ethanol, isopropanol, hexanes/ethyl acetate mixtures) will help you identify the best system to obtain high-purity, colorless crystals.
-
Activated Carbon: If the color persists after recrystallization, you can try treating a solution of the crude product with a small amount of activated carbon, followed by hot filtration to remove the carbon and the adsorbed impurities before recrystallization.
Optimized Experimental Protocol
This protocol is a synthesized example based on common procedures and best practices aimed at maximizing yield and purity.
Materials:
-
1,3-Diethoxybenzene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Dichloroethane (DCE)
-
Ice, Water, 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCE. Cool the resulting suspension to 0°C using an ice-water bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension over 15 minutes, ensuring the temperature remains below 5°C. Stir the mixture for an additional 15 minutes at 0°C.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1,3-diethoxybenzene (1.0 eq) in anhydrous DCE. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC (Thin Layer Chromatography). Continue stirring for 2-4 hours or until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCE.
-
Washing: Combine the organic layers and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from ethanol or an ethanol/water mixture to yield pure this compound as a white to off-white solid.
Data Summary: Influence of Reaction Parameters
The following table summarizes expected outcomes based on parameter changes, derived from general principles of Friedel-Crafts reactions.
| Parameter | Condition A (Baseline) | Condition B (Optimized for Selectivity) | Expected Outcome for Condition B |
| Catalyst | AlCl₃ (1.2 eq) | FeCl₃ (1.2 eq) | Potentially higher para:ortho ratio; may require longer reaction time. |
| Solvent | Dichloromethane (DCM) | Carbon Disulfide (CS₂) | Increased yield of the 2',4'-isomer due to steric hindrance effects. |
| Temperature | Room Temperature | 0 °C → Room Temp | Reduced formation of colored byproducts and improved regioselectivity. |
| Acylating Agent | Acetyl Chloride (1.1 eq) | Acetic Anhydride (1.1 eq) | Requires more catalyst (~2.2 eq); may be a safer alternative. |
References
Technical Support Center: Minimizing O- and C-Alkylation Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for minimizing the formation of unwanted O- and C-alkylation byproducts during N-alkylation reactions. By understanding the underlying mechanistic principles, you can rationally design your experiments to favor the desired N-alkylated product, saving valuable time and resources.
Frequently Asked Questions (FAQs)
Q1: Why am I getting O- or C-alkylation byproducts instead of my desired N-alkylated product?
A1: This issue arises from the presence of "ambident nucleophiles" in your reaction.[1][2] An ambident nucleophile is a species with two or more reactive sites, each capable of attacking an electrophile. For example, in the deprotonation of a lactam or an enolizable ketone, the resulting anion has negative charge density on both a nitrogen/oxygen atom and a carbon atom. The reaction's regioselectivity—whether it proceeds at the N, O, or C position—is a delicate balance of several factors, including the solvent, base, counter-ion, electrophile, and temperature.[3][4]
Q2: What is the single most important factor to consider for controlling selectivity?
A2: While no single factor is universally dominant, the choice of solvent and base is often the most critical starting point for optimization.[5][6] A polar aprotic solvent like DMF or THF combined with a strong, non-nucleophilic base like sodium hydride (NaH) typically ensures complete deprotonation to form the desired anion and favors N-alkylation.[5] This combination helps to create a "freer" nucleophile, promoting attack from the most nucleophilic site.[1]
Q3: What is the difference between kinetic and thermodynamic control in alkylation reactions?
A3: Kinetic control favors the product that is formed fastest, which often occurs at lower temperatures with irreversible reaction conditions.[7][8] The kinetic product is formed via the pathway with the lower activation energy.[9] Thermodynamic control , favored by higher temperatures and reversible conditions, yields the most stable product.[7][10] In enolate alkylation, C-alkylation often leads to the more thermodynamically stable product, while O-alkylation can sometimes be the kinetic product.[3] Understanding this principle allows you to manipulate reaction conditions to favor your desired isomer.[7][9]
Q4: Can Phase Transfer Catalysis (PTC) help improve N-alkylation selectivity?
A4: Yes, Phase Transfer Catalysis (PTC) is a powerful technique for achieving selective N-alkylation.[11][12] PTC facilitates the transfer of the nucleophile from an aqueous or solid phase into an organic phase where the alkylating agent resides. This method often allows for the use of milder, less expensive bases like NaOH or K₂CO₃ and can be performed in less polar, non-hygroscopic solvents.[12] By carefully selecting the catalyst and reaction conditions, high selectivity and yields can be achieved, even under solvent-free conditions.[11]
Visualizing the Competing Reaction Pathways
The diagram below illustrates the fundamental challenge: an ambident nucleophile, generated by deprotonation, can react with an alkylating agent (R-X) at multiple sites, leading to a mixture of products.
Caption: Competing N-, O-, and C-alkylation pathways.
Troubleshooting Guide: A Parameter-Based Approach
If you are observing significant byproduct formation, systematically evaluate and optimize the following experimental parameters.
Problem: High Levels of O-Alkylation
This typically occurs when the oxygen atom of the ambident nucleophile is more reactive or accessible than the nitrogen or carbon atom.
Primary Cause & Solution: Solvent Effects
-
Cause : Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, particularly at the more electronegative oxygen atom.[1] This can hinder its reactivity. Conversely, polar aprotic solvents (e.g., DMF, DMSO, THF) solvate the cation of the base, leaving the anion more "naked" and reactive.[1][13] In these solvents, the site with the highest electron density (often oxygen) may react faster.
-
Solution : Switch to a polar aprotic solvent like DMF, THF, or acetonitrile.[5][6] These solvents generally favor N-alkylation.[5] For enolates, less polar solvents like THF or DME can sometimes favor C-alkylation over O-alkylation by promoting ion pairing.
| Solvent | Dielectric Constant (ε) | Type | Typical Effect on Lactam/Amide Alkylation |
| Toluene | 2.4 | Nonpolar | Can favor O-alkylation, especially with PTC. |
| THF | 7.6 | Polar Aprotic | Generally favors N-alkylation. Good for strong bases. |
| Acetonitrile | 37.5 | Polar Aprotic | Often promotes N-alkylation. |
| DMF | 38.3 | Polar Aprotic | Strong N-alkylation favoring solvent.[5] |
| DMSO | 47.2 | Polar Aprotic | Strong N-alkylation favoring solvent. |
| Ethanol | 24.6 | Polar Protic | Can lead to mixtures or favor O-alkylation. |
Problem: Significant C-Alkylation Observed
This is a common issue with enolates from ketones or esters, but can also occur in heterocycles like indoles.[5]
Primary Cause & Solution: Base and Counter-ion
-
Cause : Incomplete or slow deprotonation can leave starting material in solution, which can lead to proton exchange and equilibration, favoring the more stable C-alkylated product.[5] The choice of base and its counter-ion (e.g., Li⁺, Na⁺, K⁺) significantly influences the aggregation and reactivity of the resulting anion. Lithium cations, for instance, coordinate tightly to oxygen, which can sometimes block O-alkylation and favor C-alkylation.[14]
-
Solution :
-
Use a Strong, Hindered Base : For kinetic control, use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C).[6][8] This ensures rapid, irreversible deprotonation at the less-hindered site.
-
Ensure Complete Deprotonation : Use a strong base like NaH in an anhydrous polar aprotic solvent (e.g., DMF) to drive the deprotonation to completion before adding the alkylating agent.[5] This is a standard method to favor N-alkylation in heterocycles.[5]
-
Consider the Counter-ion : For certain substrates, changing the counter-ion from Li⁺ to K⁺ can alter the selectivity. Potassium salts are more dissociated, potentially leading to different reactivity patterns.
-
Problem: Reaction is Unselective (Mixture of N, O, C Products)
When you see a complex mixture, it's often a sign that multiple factors are competing, and the reaction is not operating under clear kinetic or thermodynamic control.
Primary Cause & Solution: Electrophile and Temperature
-
Cause : The reactivity of the alkylating agent plays a role based on the Hard and Soft Acids and Bases (HSAB) principle.[1] The oxygen atom is a "harder" nucleophilic center, while carbon and nitrogen are "softer." Hard electrophiles (e.g., dimethyl sulfate, alkyl triflates) tend to react faster with the hard oxygen site, while softer electrophiles (e.g., alkyl iodides, allyl bromide) prefer to react with the softer carbon or nitrogen sites.[15] Additionally, higher temperatures provide enough energy to overcome the activation barriers for all pathways and allow the product mixture to equilibrate to the most stable isomer(s).[7][10]
-
Solution :
-
Modify the Electrophile : If you are seeing significant O-alkylation with a hard electrophile like a tosylate, consider switching to a softer one like the corresponding bromide or iodide.[15][16] Adding catalytic potassium iodide (KI) can convert an alkyl chloride or bromide in situ to the more reactive (and softer) iodide.
-
Control the Temperature : To favor the kinetic product (which may be your desired N-alkylated product), run the reaction at a lower temperature.[7][8] Start at 0 °C or even -78 °C and slowly warm the reaction while monitoring its progress by TLC or LC-MS.
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving selectivity issues in your alkylation reaction.
Caption: A logical workflow for troubleshooting alkylation selectivity.
Model Protocol: Selective N-Alkylation of an Indole
This protocol provides a robust starting point for the selective N-alkylation of indole, a heterocycle prone to competing C3-alkylation.[5]
Objective: To synthesize 1-benzylindole with minimal formation of the 3-benzylindole byproduct.
Materials:
-
Indole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl Bromide (1.1 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (x2) to remove the mineral oil. Decant the hexane carefully via cannula.
-
Deprotonation: Add anhydrous DMF to the flask and cool the resulting suspension to 0 °C using an ice-water bath.
-
Dissolve the indole in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 15 minutes. Rationale: This ensures the indole is immediately deprotonated upon addition, preventing accumulation of neutral indole.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the cessation of hydrogen gas evolution is observed. This indicates the complete formation of the sodium indolide salt.[5]
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the benzyl bromide dropwise over 20 minutes. Rationale: Slow addition at low temperature maintains a low concentration of the electrophile, minimizing side reactions and potential C3-alkylation.[17]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-benzylindole.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Ambident Nucleophiles - Examples, Reactions and Conditions | Organic Chemistry Tutorial [curlyarrows.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jackwestin.com [jackwestin.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. physicsforums.com [physicsforums.com]
- 14. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2',4'-Diethoxyacetophenone
Welcome to the technical support center for 2',4'-diethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.
Introduction to Purification Challenges
This compound is commonly synthesized via the Williamson ether synthesis, starting from 2',4'-dihydroxyacetophenone and an ethylating agent. While the synthesis is straightforward, achieving high purity of the final product can be challenging due to the formation of several closely related byproducts. The primary purification hurdles include the removal of unreacted starting materials, mono-ethoxylated intermediates, and other potential side products. This guide provides systematic approaches to tackle these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step protocols and the rationale behind them.
Problem 1: Presence of Unreacted 2',4'-Dihydroxyacetophenone
Symptom: Your crude product shows a higher polarity spot on a Thin Layer Chromatography (TLC) plate that corresponds to the starting material. The isolated product may have a lower than expected melting point and show phenolic -OH peaks in the IR and ¹H NMR spectra.
Cause: Incomplete etherification reaction. This can be due to insufficient reaction time, inadequate amount of base or ethylating agent, or deactivation of the reagents.
Solution:
-
Aqueous Base Wash: Perform a liquid-liquid extraction of your crude product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) with a dilute aqueous base solution (e.g., 5% NaOH or K₂CO₃). The acidic phenolic hydroxyl groups of the unreacted 2',4'-dihydroxyacetophenone will be deprotonated, forming a water-soluble salt that will partition into the aqueous layer. The desired diethoxy product, lacking acidic protons, will remain in the organic layer.
-
Protocol:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% NaOH solution and shake vigorously.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the base solution two more times.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
-
Column Chromatography: If the base wash is insufficient or if you need to remove other non-acidic impurities, column chromatography is recommended.
-
Workflow for Base Wash and Purity Confirmation:
Caption: Workflow for removing acidic impurities.
-
Problem 2: Presence of Mono-Ethoxylated Byproducts
Symptom: TLC analysis shows spots with polarities intermediate between the starting material and the desired product. ¹H and ¹³C NMR spectra may show a complex mixture of aromatic signals and ethoxy group signals. Mass spectrometry might reveal peaks corresponding to both mono- and di-ethoxylated products.
Cause: Incomplete reaction leading to the formation of 2'-ethoxy-4'-hydroxyacetophenone and/or 2'-hydroxy-4'-ethoxyacetophenone. These byproducts have very similar polarities to the desired product, making separation challenging.
Solution: Flash Column Chromatography
Flash column chromatography is the most effective method for separating the di-ethoxylated product from its mono-ethoxylated counterparts due to their subtle polarity differences.[1]
-
Detailed Protocol:
-
Adsorbent: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Eluent System: A non-polar/polar solvent mixture is required. Start with a low polarity mobile phase and gradually increase the polarity. A common choice is a gradient of ethyl acetate in hexane or heptane.
-
TLC Optimization: Before running the column, optimize the eluent system using TLC. The ideal solvent system should give a good separation between the product and the impurities, with the Rf value of the desired product around 0.3-0.4.
-
Column Packing: Use the "wet-packing" method to ensure a homogenous column bed, which is crucial for good separation.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane and load it onto the column.
-
Elution: Start with a low concentration of the polar solvent (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration (e.g., up to 20-30% ethyl acetate). Collect fractions and monitor them by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and concentrate them under reduced pressure.
-
-
Troubleshooting Column Chromatography:
Caption: Troubleshooting common column chromatography issues.
Problem 3: Oily Product Instead of a Crystalline Solid
Symptom: The final product after solvent removal is a viscous oil or a waxy solid that does not crystallize.
Cause:
-
Presence of residual solvent.
-
The product is of low purity, and the impurities are inhibiting crystallization.
-
The melting point of the pure compound is low and close to room temperature.
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[3] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.
-
Solvent Selection Protocol:
-
Place a small amount of the oily product in several test tubes.
-
Add a small amount of different solvents to each tube (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that did not show solubility at room temperature. A suitable solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a good recrystallization solvent.
-
-
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form large crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Data Presentation: Potential Recrystallization Solvents
| Solvent/System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in water. Adding water as an anti-solvent to a hot ethanolic solution can induce crystallization. |
| Hexane/Ethyl Acetate | The compound has moderate polarity. It may be soluble in hot ethyl acetate and insoluble in hexane. A mixture of these two can be a good recrystallization system. |
| Isopropanol | Often a good choice for moderately polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
-
Appearance: A white to off-white solid.
-
Molecular Weight: 208.25 g/mol .[4]
-
Melting Point: Likely a low-melting solid. For comparison, the related 4'-ethoxy-2'-hydroxyacetophenone has a melting point of 40-45 °C.[5]
-
Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and hot alcohols. It is likely insoluble in water.
Q2: What are the main impurities to expect in the synthesis of this compound?
The most common impurities originate from the Williamson ether synthesis:
-
2',4'-dihydroxyacetophenone: Unreacted starting material.
-
2'-ethoxy-4'-hydroxyacetophenone & 4'-ethoxy-2'-hydroxyacetophenone: Mono-ethoxylated intermediates.
-
Ethyl iodide/bromide: Excess ethylating agent.
-
Side-chain alkylated products: Although less common, alkylation at the acetyl group's alpha-carbon is possible under certain conditions.
Q3: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio and adjusting as needed) is a good starting point.
-
Visualization: The aromatic ring and carbonyl group allow for easy visualization under a UV lamp (254 nm).[6] Staining with potassium permanganate or iodine can also be used.
Q4: What analytical techniques can I use to confirm the purity and identity of the final product?
A combination of techniques is recommended for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the two ethoxy groups and the correct substitution pattern on the aromatic ring. The absence of phenolic -OH peaks in the ¹H NMR spectrum is a good indicator of the removal of starting material and mono-ethoxylated byproducts.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of 208.26 g/mol .[7]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carbonyl group (C=O) and the aromatic C-O-C ether linkages, and the absence of a broad -OH stretch from phenolic impurities.
-
Melting Point Analysis: A sharp and consistent melting point is a good indicator of high purity.
Q5: Are there any stability concerns with this compound?
Ethers, including diethoxybenzene derivatives, have the potential to form peroxides upon prolonged exposure to air and light.[8][9] It is advisable to store the purified compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration is recommended.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. orgsyn.org [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. 2 ,4 -Diethoxyacetophenone 98 22924-18-1 [sigmaaldrich.com]
- 5. 4'-ETHOXY-2'-HYDROXYACETOPHENONE | 37470-42-1 [amp.chemicalbook.com]
- 6. app.studyraid.com [app.studyraid.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound | 22924-18-1 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 2',4'-Diethoxyacetophenone
Welcome to the technical support guide for 2',4'-diethoxyacetophenone. As a key intermediate in pharmaceutical and fine chemical synthesis, ensuring its stability during reactions is paramount to achieving high yields and purity. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of working with this reagent. We will explore the causality behind its decomposition and offer field-proven protocols to safeguard its integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and stability of this compound.
Q1: What are the key chemical properties of this compound?
This compound is an aromatic ketone characterized by two ethoxy groups on the phenyl ring, which are ortho and para to the acetyl group. These electron-donating groups influence the reactivity of both the aromatic ring and the ketone functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 22924-18-1[1] |
| Molecular Formula | C₁₂H₁₆O₃[1] |
| Molecular Weight | 208.25 g/mol [1] |
| Appearance | Typically a solid or oil |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, DCM) |
Q2: What are the common visual signs of decomposition during a reaction?
The most common indicators of decomposition are a significant and often rapid change in the color of the reaction mixture, such as turning deep yellow, brown, or black. The formation of insoluble tars or precipitates can also signal degradation of the starting material or product.
Q3: What are the primary chemical pathways for the decomposition of this compound?
Based on the reactivity of its functional groups, two main decomposition pathways are of primary concern: hydrolysis of the ether linkages and oxidation.
-
Hydrolysis: The ethoxy groups are essentially ether linkages and can be susceptible to cleavage under acidic or, in some cases, harsh basic conditions. This dealkylation process results in the formation of 2'-ethoxy-4'-hydroxyacetophenone and, ultimately, 2',4'-dihydroxyacetophenone. This is a critical consideration, as many reactions are performed in the presence of acid catalysts or require an acidic workup[2].
-
Oxidation: The electron-rich aromatic ring is activated by the two ethoxy groups, making it susceptible to oxidation. Furthermore, the acetyl group itself can undergo oxidative cleavage under certain conditions, a vulnerability observed in related dihydroxyacetophenone compounds, which can be enzymatically cleaved to form a benzoic acid derivative and formic acid[3]. This suggests a potential, albeit less common, non-enzymatic pathway under harsh oxidative conditions.
Caption: Primary decomposition pathways for this compound.
Section 2: Troubleshooting Guide for Reaction Stability
This section provides solutions to specific experimental issues you may encounter.
Issue 1: The reaction mixture darkens significantly or forms tar.
This is often a sign of oxidation or polymerization side reactions. The electron-rich nature of the aromatic ring makes it prone to oxidation, especially at elevated temperatures.
-
Probable Cause: Reaction with atmospheric oxygen, excessive heat, or highly reactive reagents.
-
Preventative Measures:
-
Implement an Inert Atmosphere: The most effective way to prevent oxidation is to remove oxygen from the reaction environment.
-
Strict Temperature Control: Side reactions are often exponentially dependent on temperature. Maintaining the lowest effective temperature for the desired transformation is crucial.
-
Protocol 1: Performing Reactions Under an Inert Atmosphere
-
Setup: Assemble your glassware (e.g., round-bottom flask, condenser) and flame-dry or oven-dry it to remove adsorbed water.
-
Purging: Assemble the apparatus while hot and allow it to cool under a gentle stream of an inert gas like nitrogen or argon. Use a gas bubbler to monitor the flow.
-
Reagent Addition: Add this compound and any anhydrous solvents via syringe or cannula under a positive pressure of the inert gas.
-
Execution: Maintain a gentle, positive pressure of the inert gas throughout the entire reaction, including the cooling phase.
Table 2: Recommended Temperature Management
| Reaction Type | General Temperature Guidance | Rationale |
| Condensations (e.g., Chalcone) | 0°C to Room Temperature | Base-catalyzed reactions can generate colored byproducts; lower temperatures minimize these.[4] |
| Metal-Catalyzed Couplings | 50°C - 80°C (Screening Required) | Balance reaction rate against thermal decomposition. Use the lowest temperature that gives a reasonable reaction rate. |
| Reductive Amination | Room Temperature | These reactions are often efficient under mild conditions, avoiding the need for heat.[5] |
Issue 2: Post-reaction analysis (TLC, LC-MS) reveals the presence of hydroxylated byproducts.
The appearance of 2',4'-dihydroxyacetophenone or mono-dealkylated intermediates is a clear indication of ether hydrolysis.
-
Probable Cause: Presence of strong protic acids (e.g., HCl, H₂SO₄), certain Lewis acids, or water at elevated temperatures.
-
Preventative Measures:
-
pH and Catalyst Control: The stability of ether groups is highly dependent on pH.
-
Avoid Strong Protic Acids: If an acid catalyst is necessary, consider weaker acids or solid-supported acids that can be easily filtered off.
-
Screen Lewis Acids: Some Lewis acids (e.g., AlCl₃, BBr₃) are known reagents for ether cleavage. If a Lewis acid is required, screen milder alternatives like ZnCl₂ or FeCl₃, which are less aggressive towards ether bonds.[6]
-
-
Ensure Anhydrous Conditions: Water is a reactant in the hydrolysis pathway. Its rigorous exclusion is critical, especially when heating the reaction.
-
Protocol 2: Ensuring Anhydrous Reaction Conditions
-
Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for halogenated solvents). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.
-
Reagent Handling: Use anhydrous grades of all reagents. Hygroscopic solids should be dried in a vacuum oven before use.
-
Glassware: As described in Protocol 1, ensure all glassware is thoroughly dried.
Issue 3: The starting material is consumed, but the desired product yield is low.
This outcome suggests that this compound is being consumed by competing side reactions that are not simple hydrolysis or oxidation.
-
Probable Cause: The ketone functional group is participating in undesired reactions, or there is cleavage of the acetyl side-chain.
-
Preventative Measures:
-
Temporary Protection of the Ketone: If the desired reaction needs to occur elsewhere on the molecule (e.g., on a different substituent) under conditions that the ketone cannot tolerate, a protecting group strategy is advised.[7][8] The ketone can be converted to a non-reactive acetal or ketal, which is stable to many reagents (e.g., organometallics, hydrides) and can be easily removed afterward.[9]
-
Protocol 3: Acetal Protection of the Ketone Group
-
Protection: Dissolve this compound in toluene. Add 1.5 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
Workup: Cool the reaction, wash with saturated sodium bicarbonate solution to neutralize the acid, and extract the protected product.
-
Deprotection: After performing the desired synthetic step, the ketone can be regenerated by stirring the protected compound with aqueous acid (e.g., 1M HCl) in a solvent like acetone or THF.[9]
Section 3: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving stability issues with this compound.
Caption: A decision tree for troubleshooting decomposition issues.
References
- 1. scbt.com [scbt.com]
- 2. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 3. Structure of the 2,4′-dihydroxyacetophenone dioxygenase from Alcaligenes sp. 4HAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Reaction Monitoring of 2',4'-Diethoxyacetophenone Synthesis by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 2',4'-diethoxyacetophenone. Here, we move beyond procedural lists to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.
Introduction to Reaction Monitoring via TLC
In organic synthesis, particularly in pharmaceutical development, it is crucial to track the progress of a chemical reaction to determine its endpoint, identify the formation of byproducts, and optimize reaction conditions. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly versatile analytical technique ideal for this purpose.[1][2] It allows for the qualitative analysis of a reaction mixture by separating its components based on their differential affinities for a stationary phase and a mobile phase.[1] For the synthesis of this compound, a key intermediate in the development of various pharmaceuticals, TLC provides an effective means to monitor the consumption of starting materials and the formation of the desired product.[3][4]
Synthesis Overview: The Friedel-Crafts Acylation Pathway
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction.[5][6][7] In this electrophilic aromatic substitution reaction, 1,3-diethoxybenzene is acylated using an agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[6][8]
Reaction Scheme:
-
Reactant: 1,3-diethoxybenzene
-
Reagent: Acetyl Chloride (or Acetic Anhydride)
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Product: this compound
Understanding the polarity differences between the starting material (1,3-diethoxybenzene, an ether) and the product (this compound, a ketone) is fundamental to developing a successful TLC monitoring method. The product, with its polar carbonyl group, is expected to be more polar than the ether starting material.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific problems you may encounter during the TLC monitoring of your synthesis in a direct question-and-answer format.
Question: Why can't I see any spots on my developed TLC plate?
Answer: This is a common issue with several potential causes:
-
Insufficient Sample Concentration: The concentration of your spotted sample may be too low. To resolve this, you can either concentrate your sample or spot it multiple times in the same location, ensuring the solvent evaporates completely between applications.[9][10]
-
Compound is Not UV-Active: this compound and its precursors contain aromatic rings and should be visible under a UV lamp (254 nm).[11] However, if you suspect a non-UV active byproduct, you will need to use an alternative visualization method, such as staining with potassium permanganate or p-anisaldehyde.[11][12][13]
-
Improper Spotting or Development: Ensure the spotting line (origin) on your TLC plate is above the level of the solvent in the developing chamber. If the origin is submerged, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[9][10][12]
-
Sample Volatility: If your compounds are highly volatile, they may have evaporated from the plate before or during development. While less likely for the target compounds in this synthesis, it's a possibility to consider.[9]
Question: My spots are appearing as streaks or elongated shapes, not distinct circles. What's wrong?
Answer: Streaking is a frequent problem that obscures results and can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[9][12][14] Prepare a more dilute solution of your reaction mixture for spotting. A concentration of around 1% is a good starting point.[12]
-
Highly Polar Compounds: Very polar compounds may interact strongly with the silica gel stationary phase, leading to tailing. While this compound is moderately polar, this can be exacerbated by an inappropriate solvent system.
-
Acidic or Basic Nature: Compounds with strongly acidic or basic functional groups can streak on standard silica plates. To counteract this, you can add a small amount of acid (e.g., 0.1-2% acetic acid) or base (e.g., 0.1-2% triethylamine) to your mobile phase.[9]
-
High-Boiling Point Solvents: If your reaction is conducted in a high-boiling solvent like DMF or DMSO, it can cause severe streaking. Before running the TLC, spot the plate and then place it under a high vacuum for a few minutes to evaporate the reaction solvent.[15]
Question: My spots are all clustered at the bottom (baseline) or have all run to the top (solvent front). How do I fix this?
Answer: This indicates that your mobile phase (solvent system) has the wrong polarity for the separation.
-
Spots at the Baseline (Low Rf): Your solvent system is not polar enough to move the compounds up the plate. You need to increase the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[9]
-
Spots at the Solvent Front (High Rf): Your solvent system is too polar, causing all components to travel with the solvent front without sufficient interaction with the stationary phase. You need to decrease the polarity of the mobile phase by increasing the proportion of the non-polar component (e.g., hexane).[9]
Question: The spots for my starting material and product are very close together (similar Rf values). How can I improve the separation?
Answer: Poor separation between compounds with similar polarities is a challenge that can be overcome.
-
Optimize the Solvent System: This is the most effective solution. Experiment with different solvent ratios. Sometimes, changing the solvents entirely can provide better separation. For instance, trying a system with dichloromethane and a small amount of methanol could alter the selectivity.[9][15]
-
Use a Co-spot: A "co-spot" lane is essential for confirming the identity of spots, especially when Rf values are close. In this lane, you spot both the starting material and the reaction mixture at the same point. If the reaction mixture contains starting material, you will see a single, potentially elongated spot. If the product has a very similar Rf, the cospot may appear as a "snowman" or slightly misshapen spot, confirming the presence of two distinct but close-running compounds.[15][16]
-
Try a Different Stain: Some visualization stains react differently with various functional groups, producing distinct colors that can help differentiate compounds even if their Rf values are nearly identical.[15]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for monitoring this reaction?
A1: The selection of the mobile phase is crucial for effective separation. Since the stationary phase (silica gel) is polar, a less polar mobile phase is required. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point.[17]
-
Starting Point: Begin with a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Adjustment: Run a test TLC. If the spots are too low (low Rf), increase the amount of ethyl acetate. If they are too high (high Rf), increase the amount of hexane. The ideal Rf value for your product should be between 0.2 and 0.6.[18]
Q2: How do I calculate the Retention Factor (Rf) and what does it signify?
A2: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front, both measured from the origin.[19][20][21]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[22] In reaction monitoring, a decreasing Rf value for the starting material spot and an increasing Rf value for a new product spot indicates the reaction is progressing. More polar compounds have a stronger affinity for the polar silica gel and thus have lower Rf values.[22]
Q3: What visualization method is best for this compound?
A3: Due to the aromatic ring in this compound and its precursor, 1,3-diethoxybenzene, the primary visualization method should be a UV lamp at 254 nm.[11][12] Compounds that absorb UV light will appear as dark spots against the fluorescent background of the TLC plate.[13] If further visualization is needed or to detect non-UV active impurities, a potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with any oxidizable functional groups.[13][23]
Q4: How can I definitively tell when the reaction is complete using TLC?
A4: A reaction is considered complete when the starting material has been fully consumed. On the TLC plate, this is observed when the spot corresponding to the starting material (in the reaction mixture lane) completely disappears.[2] A well-run TLC for a completed reaction should show:
-
Lane 1 (Starting Material): A single spot for the starting material.
-
Lane 2 (Co-spot): A spot for the product and no visible spot at the Rf of the starting material.
-
Lane 3 (Reaction Mixture): A single, strong spot for the product and the complete absence of the starting material spot.[24]
Experimental Protocols and Data
Protocol: Step-by-Step TLC Monitoring
-
Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 8:2 hexane:ethyl acetate) into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor, which ensures better spot resolution. Close the chamber and let it equilibrate.[25]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced ticks on this line for your three lanes.[12]
-
Prepare Samples:
-
Starting Material (SM): Dissolve a small amount of 1,3-diethoxybenzene in a volatile solvent like ethyl acetate.
-
Reaction Mixture (Rxn): Take a small aliquot from your reaction and dilute it with ethyl acetate.
-
-
Spot the Plate: Using a capillary tube, apply a small amount of each sample to the corresponding tick on the origin line.
-
Lane 1: Spot the Starting Material (SM).
-
Lane 2 (Co-spot): Spot the SM, then, on the exact same point, spot the Reaction Mixture (Rxn).
-
Lane 3: Spot the Reaction Mixture (Rxn).
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to travel up the plate via capillary action.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for each spot.
Data Presentation: Typical Rf Values
The following table provides approximate Rf values for guidance. Actual values may vary based on specific experimental conditions.
| Compound | Structure | Typical Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 1,3-Diethoxybenzene (Starting Material) | Ether | 8:2 | ~0.7 - 0.8 |
| This compound (Product) | Ketone | 8:2 | ~0.4 - 0.5[17] |
Note: The product is more polar than the starting material, resulting in a lower Rf value.
Workflow Visualization
The following diagram illustrates the logical workflow for monitoring the synthesis of this compound using TLC.
Caption: Workflow for TLC Reaction Monitoring
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. news-medical.net [news-medical.net]
- 3. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. sarthaks.com [sarthaks.com]
- 7. CHEM-GUIDE: Preparation of acetophenone by Friedal Craft's acylation [chem-guide.blogspot.com]
- 8. app.studyraid.com [app.studyraid.com]
- 9. silicycle.com [silicycle.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 14. microbiozindia.com [microbiozindia.com]
- 15. Chromatography [chem.rochester.edu]
- 16. How To [chem.rochester.edu]
- 17. app.studyraid.com [app.studyraid.com]
- 18. reddit.com [reddit.com]
- 19. Khan Academy [khanacademy.org]
- 20. study.com [study.com]
- 21. studymind.co.uk [studymind.co.uk]
- 22. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 23. silicycle.com [silicycle.com]
- 24. youtube.com [youtube.com]
- 25. merckmillipore.com [merckmillipore.com]
Technical Support Center: Scale-Up Synthesis of 2',4'-Diethoxyacetophenone
Introduction: Welcome to the technical support guide for the scale-up synthesis of 2',4'-diethoxyacetophenone. This molecule is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The standard laboratory procedure, typically a Friedel-Crafts acylation of 1,3-diethoxybenzene, presents unique and significant challenges when transitioning to pilot or production scale. This guide is designed for researchers, chemists, and process engineers to navigate these complexities, offering in-depth troubleshooting advice and practical, field-proven solutions to ensure a safe, efficient, and scalable synthesis.
Core Reaction: Friedel-Crafts Acylation
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 1,3-diethoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Reaction Mechanism Overview
The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates the acetylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1,3-diethoxybenzene ring. The ethoxy groups are strongly activating and ortho-, para-directing, leading predominantly to substitution at the C4 position, which is sterically more accessible than the C2 position.
stability issues of 2',4'-diethoxyacetophenone under acidic or basic conditions
Welcome to the technical support resource for 2',4'-diethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under various experimental conditions. Here, we provide in-depth troubleshooting guides, frequently asked questions, and best practices to ensure the integrity of your experiments.
Introduction to this compound and its Stability
This compound is a substituted aromatic ketone widely used as a building block in organic synthesis. Its structure features a stable benzene ring, a ketone functional group, and two ethoxy groups. While the core structure is robust, the ether linkages present a potential liability, particularly under acidic conditions. Understanding the chemical behavior of this compound is crucial for its successful application in multi-step syntheses and other experimental protocols.
This guide will focus on the two primary areas of concern: stability in acidic and basic media. We will explore the mechanisms of degradation and provide actionable solutions to mitigate these issues.
Part 1: Troubleshooting Guide for Acidic Conditions
One of the most common challenges encountered with this compound is its degradation in the presence of strong acids. The ether groups are susceptible to cleavage, which can lead to the formation of undesired byproducts and a reduction in the yield of your target molecule.
Issue 1.1: Cleavage of Ethoxy Groups Leading to Phenolic Byproducts
Symptoms:
-
Appearance of new, more polar spots on your Thin Layer Chromatography (TLC) plate.
-
A decrease in the isolated yield of the desired product.
-
Complex Nuclear Magnetic Resonance (NMR) spectra with peaks corresponding to phenolic protons.
-
Mass spectrometry data indicating the presence of mono-ethoxylated or dihydroxyacetophenone species.
Causality (The "Why"): Under acidic conditions, the oxygen atom of the ethoxy group can be protonated, turning it into a good leaving group (ethanol). A nucleophile, such as a halide ion from the acid (e.g., Br- or I- from HBr or HI), can then attack the adjacent carbon atom via an SN1 or SN2 mechanism, leading to the cleavage of the C-O bond.[1][2][3][4] This process can occur at one or both ethoxy positions, resulting in a mixture of products.
Workflow for Diagnosing Ether Cleavage:
Caption: Diagnostic workflow for confirming ether cleavage.
Solutions and Mitigation Strategies:
-
Choice of Acid: Avoid using strong hydrohalic acids like HBr and HI, as the halide ions are potent nucleophiles that facilitate ether cleavage. If a strong acid is necessary, consider using non-nucleophilic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) in carefully controlled amounts.[4]
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for the desired transformation. Higher temperatures accelerate the rate of ether cleavage.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the compound is exposed to acidic conditions.
-
Use of Lewis Acids: In some cases, a Lewis acid might be a suitable alternative to a Brønsted acid for catalyzing a reaction. However, be aware that some Lewis acids can also promote ether cleavage.[5] A screening of different Lewis acids may be necessary.
Experimental Protocol: Monitoring a Reaction under Acidic Conditions
-
Set up the reaction in a round-bottom flask with a magnetic stirrer.
-
Dissolve the this compound in an appropriate solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) before adding the acid.
-
Add the acid dropwise, monitoring the internal temperature.
-
Take small aliquots of the reaction mixture at regular intervals (e.g., every 15-30 minutes).
-
Quench the aliquots immediately in a vial containing a basic solution (e.g., saturated sodium bicarbonate).
-
Extract the organic components from the quenched aliquots with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by TLC or LC-MS to monitor the consumption of starting material and the formation of any byproducts.
Part 2: Troubleshooting Guide for Basic Conditions
While the ethoxy groups are generally stable under basic conditions, the acetophenone moiety can undergo reactions that may be undesirable depending on the context of your experiment.
Issue 2.1: Unwanted Enolate Formation and Side Reactions
Symptoms:
-
Formation of aldol condensation products, especially if other carbonyl compounds are present.
-
Racemization at a chiral center alpha to the carbonyl group if one exists.
-
A decrease in yield due to the formation of complex mixtures.
Causality (The "Why"): The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various reactions, such as aldol condensations or alkylations, if electrophiles are present.
Potential Side Reactions under Basic Conditions:
Caption: Potential side reactions involving enolate formation.
Solutions and Mitigation Strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if you need to deprotonate another part of the molecule without affecting the alpha-protons of the ketone. Examples include lithium diisopropylamide (LDA) at low temperatures or DBU.
-
Temperature Control: Keep the reaction temperature as low as possible (e.g., -78 °C) to control the reactivity of the enolate once it is formed.
-
Order of Addition: If the desired reaction involves another electrophile, consider adding the base to the solution of this compound and the electrophile to keep the concentration of the free enolate low.
| Condition | Potential Issue | Mitigation Strategy |
| Strong Acid (e.g., HBr, HI) | Ether Cleavage | Use a non-nucleophilic acid (e.g., H₂SO₄, TsOH), lower the temperature, and minimize reaction time. |
| Strong Base (e.g., NaOH, NaOEt) | Enolate Formation leading to side reactions | Use a sterically hindered base, maintain low temperatures, and control the order of reagent addition. |
| Prolonged Heating | General Decomposition | Monitor reactions closely and avoid unnecessarily long reaction times. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in a Friedel-Crafts acylation reaction? A1: this compound itself is a product of a Friedel-Crafts-type reaction. Using it as a substrate in a subsequent Friedel-Crafts acylation is generally not advisable. The ethoxy groups are activating, but they direct ortho and para to themselves. The existing acetyl group is deactivating and meta-directing. This would lead to a complex mixture of products. Furthermore, the Lewis acids used in Friedel-Crafts reactions can promote ether cleavage.[6][7][8][9]
Q2: How can I purify this compound if it has started to decompose? A2: If decomposition has occurred, leading to phenolic byproducts, purification can be achieved by column chromatography on silica gel. The phenolic byproducts are more polar and will have a lower Rf value than the desired diethoxy compound. A solvent system such as a mixture of hexanes and ethyl acetate is typically effective.
Q3: What are the best storage conditions for this compound? A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.
Q4: Are there any analytical techniques you recommend for monitoring the stability of this compound? A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantitatively monitoring the stability of this compound over time and for detecting the formation of byproducts.[10][11][12][13] LC-MS is also highly valuable for identifying the mass of any degradation products.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Structural Elucidation of 2',4'-Diethoxyacetophenone: A Comparative Analysis Using 1H and 13C NMR Spectroscopy
We will present the expected 1H and 13C NMR data for 2',4'-diethoxyacetophenone and contextualize it with a comparison to related acetophenones. Furthermore, this guide will outline a standard experimental protocol for acquiring high-quality NMR data and briefly discuss complementary analytical techniques essential for comprehensive structural verification.
Predicted NMR Data for this compound
The structure of this compound, with the IUPAC numbering used for NMR assignments, is shown below. The predicted chemical shifts are derived from established substituent effects on the benzene ring and by comparison with known spectra of similar compounds.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted 1H NMR Data (500 MHz, CDCl3)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6' | ~7.85 | d | ~8.5 | 1H |
| H-5' | ~6.50 | dd | ~8.5, 2.5 | 1H |
| H-3' | ~6.45 | d | ~2.5 | 1H |
| O-CH2 (C-7) | ~4.10 | q | ~7.0 | 2H |
| O-CH2 (C-9) | ~4.05 | q | ~7.0 | 2H |
| CO-CH3 (C-10) | ~2.55 | s | - | 3H |
| O-CH2-CH3 (C-8) | ~1.45 | t | ~7.0 | 3H |
| O-CH2-CH3 (C-11) | ~1.40 | t | ~7.0 | 3H |
Predicted 13C NMR Data (125 MHz, CDCl3)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~198.0 |
| C-4' | ~165.0 |
| C-2' | ~162.5 |
| C-6' | ~133.0 |
| C-1' | ~118.0 |
| C-5' | ~105.0 |
| C-3' | ~98.0 |
| O-CH2 (C-7, C-9) | ~64.0 |
| CO-CH3 (C-10) | ~26.5 |
| O-CH2-CH3 (C-8, C-11) | ~14.5 |
Comparative Analysis with Structurally Similar Compounds
The predicted values above are informed by the known NMR data of 2',4'-dihydroxyacetophenone and 2',4'-dimethoxyacetophenone. The electron-donating nature of the alkoxy groups (-OR) shields the aromatic protons, particularly at the ortho and para positions (C-3', C-5', and C-6' relative to the other substituent).
-
Aromatic Protons: In 2',4'-dihydroxyacetophenone, the aromatic protons are significantly shielded due to the strong electron-donating hydroxyl groups. Upon conversion to ethoxy groups, a slight downfield shift is expected for the aromatic protons due to the inductive effect of the ethyl group. The splitting pattern—a doublet for H-6', a doublet of doublets for H-5', and a doublet for H-3'—is characteristic of a 1,2,4-trisubstituted benzene ring.
-
Alkyl Protons: The ethoxy groups introduce two sets of signals: a quartet for the methylene (-OCH2-) protons and a triplet for the methyl (-CH3) protons. The methylene protons are deshielded by the adjacent oxygen atom, appearing around 4.0-4.1 ppm. The methyl protons, being further from the oxygen, are found in the typical upfield alkyl region (~1.4 ppm).
-
Carbonyl and Acetyl Groups: The chemical shift of the carbonyl carbon and the acetyl protons are characteristic of acetophenones and are less influenced by the substituents on the ring compared to the aromatic carbons and protons.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra is contingent on meticulous sample preparation and the correct setup of the spectrometer. The following is a generalized protocol for the acquisition of 1H and 13C NMR spectra of a small organic molecule like this compound.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for 1H NMR (or 20-50 mg for 13C NMR) into a small, clean vial.[1]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3), which is a common choice for its excellent solubilizing properties for many organic compounds.[1][2]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial. The solution should be free of any particulate matter.[2]
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a single, sharp signal at 0.00 ppm for calibration.[4][5][6]
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This step compensates for any magnetic field drift.[7]
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp spectral lines and high resolution.[7]
-
Tune and match the probe to the specific nucleus being observed (1H or 13C) to ensure maximum signal-to-noise.[7]
-
For 1H NMR, a typical acquisition may involve 16-64 scans with a relaxation delay of 1-2 seconds.[8]
-
For 13C NMR, a larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the 13C isotope.[8]
-
-
Data Processing:
-
The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.
-
The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
-
For the 1H spectrum, the peak integrals are determined to establish the relative ratios of protons in different chemical environments.
-
Complementary Analytical Techniques for Structural Verification
While NMR is a powerful tool for structural elucidation, a comprehensive analysis relies on the convergence of data from multiple techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C12H16O3), the expected nominal molecular weight is 208 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.
The fragmentation pattern in the mass spectrum offers further structural insights. Key expected fragments for this compound would arise from:
-
Alpha-cleavage: Loss of the acetyl group's methyl radical (•CH3) to form a stable acylium ion.
-
Cleavage of the ethoxy groups: Loss of ethylene (C2H4) or an ethoxy radical (•OCH2CH3).
-
The presence of a peak at m/z 43 (CH3CO+) is diagnostic for a methyl ketone.[9]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by:
-
A strong, sharp absorption band around 1670-1690 cm-1 , which is characteristic of the C=O stretch of an aromatic ketone.[10][11] The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm-1).[11]
-
C-O stretching vibrations for the aryl-alkyl ether linkages in the range of 1230-1270 cm-1 (asymmetric) and 1020-1075 cm-1 (symmetric).
-
Aromatic C-H stretching vibrations just above 3000 cm-1 and C-C in-ring stretching vibrations at ~1600 cm-1 and ~1475 cm-1 .[12]
-
Aliphatic C-H stretching vibrations from the ethyl and acetyl groups just below 3000 cm-1 .
By combining the detailed structural map provided by NMR with the molecular weight and fragmentation data from MS and the functional group information from IR, a researcher can achieve an unequivocal structural confirmation of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. savemyexams.com [savemyexams.com]
- 5. acs.org [acs.org]
- 6. reddit.com [reddit.com]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. chem.as.uky.edu [chem.as.uky.edu]
- 9. app.studyraid.com [app.studyraid.com]
- 10. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. orgchemboulder.com [orgchemboulder.com]
A Researcher's Comparative Guide to Interpreting the Mass Spectrum of 2',4'-Diethoxyacetophenone
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2',4'-diethoxyacetophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak identification to explore the causal mechanisms behind the fragmentation, compare its spectral features with related compounds, and contextualize the utility of mass spectrometry alongside other common analytical techniques for structural elucidation.
Introduction: The Role of Mass Spectrometry in Structural Elucidation
This compound is an aromatic ketone with significant applications in organic synthesis and as a precursor for various pharmaceutical compounds. Unambiguous structural confirmation is a critical step in its synthesis and quality control. Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions.[1] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint.[1][2] Understanding these fragmentation pathways is key to structural verification.
Deciphering the Fragmentation Cascade of this compound
The structure of this compound contains several key functional groups that dictate its fragmentation behavior: a ketone, an aromatic ring, and two ethoxy ether groups. The interplay of these groups under EI conditions leads to a characteristic mass spectrum.
Molecular Ion (M⁺•): The First Clue
The molecular formula of this compound is C₁₂H₁₆O₃, giving it a nominal molecular weight of 208 g/mol . The first event in the mass spectrometer is the removal of an electron to form the molecular ion (M⁺•), which should appear at m/z 208 . Aromatic compounds, due to the stability of the benzene ring, typically show a prominent molecular ion peak.[3][4]
Key Fragmentation Pathways
The fragmentation of the M⁺• ion is driven by the formation of stable carbocations.[2] The primary cleavages for this compound are initiated at the ketone and ether functionalities.
-
Alpha-Cleavage at the Carbonyl Group: This is a hallmark fragmentation for ketones.[5][6][7] Cleavage of the bond between the carbonyl carbon and the adjacent methyl group results in the loss of a methyl radical (•CH₃, 15 Da). This forms a highly stable, resonance-stabilized acylium ion.[8][9][10]
-
M⁺• (m/z 208) → [M - CH₃]⁺ (m/z 193)
-
-
Cleavage of the Ethoxy Groups: Aromatic ethers undergo characteristic fragmentations.[3][11][12]
-
Loss of an Ethyl Radical: Cleavage of the C-O bond beta to the aromatic ring can lead to the loss of an ethyl radical (•C₂H₅, 29 Da).
-
M⁺• (m/z 208) → [M - C₂H₅]⁺ (m/z 179)
-
-
Loss of Ethene: A common rearrangement for ethers involves the transfer of a hydrogen atom and the elimination of a neutral ethene molecule (C₂H₄, 28 Da).[13] This results in a radical cation.
-
M⁺• (m/z 208) → [M - C₂H₄]⁺• (m/z 180)
-
-
Secondary and Tertiary Fragmentations
The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions that provide additional structural confirmation. For instance, the prominent acylium ion at m/z 193 can subsequently lose the neutral molecule carbon monoxide (CO, 28 Da), a common pathway for benzoyl cations.[8]
-
[m/z 193]⁺ → [m/z 165]⁺ + CO
The ion at m/z 180, formed by the loss of ethene, can lose a second ethene molecule from the other ethoxy group.
-
[m/z 180]⁺• → [m/z 152]⁺• + C₂H₄ This resulting ion, with a mass-to-charge ratio of 152, corresponds to the molecular ion of 2',4'-dihydroxyacetophenone.[14]
Predicted Mass Spectrum Data
The following table summarizes the expected key ions in the EI mass spectrum of this compound. The relative abundance is a prediction based on the stability of the resulting ions, with the most stable fragments expected to be more abundant.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |
| 208 | [C₁₂H₁₆O₃]⁺• | Molecular Ion (M⁺•) | Moderate |
| 193 | [C₁₁H₁₃O₃]⁺ | α-cleavage: Loss of •CH₃ | High (likely Base Peak) |
| 180 | [C₁₀H₁₂O₃]⁺• | Rearrangement: Loss of C₂H₄ | Moderate to High |
| 179 | [C₁₀H₁₁O₃]⁺ | Loss of •C₂H₅ | Moderate |
| 165 | [C₉H₁₃O₂]⁺ | From m/z 193: Loss of CO | Moderate |
| 152 | [C₈H₈O₃]⁺• | From m/z 180: Loss of C₂H₄ | Moderate |
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion of this compound.
Caption: Predicted EI fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is excellent for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation relies on complementary techniques.
| Technique | Information Provided for this compound | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight (m/z 208) and fragmentation pattern confirming the presence of acetyl and ethoxy groups. | High sensitivity, small sample requirement, provides molecular formula with high-resolution MS. | Provides limited information on stereochemistry and the precise connectivity of atoms (isomers can have similar spectra). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the carbon-hydrogen framework. ¹H NMR would show distinct signals for the aromatic protons, the two different ethoxy groups, and the methyl protons of the acetyl group. ¹³C NMR would confirm the number of unique carbons, including the carbonyl carbon around 190-220 ppm.[15] | Unambiguously determines the connectivity of atoms and the chemical environment of each proton and carbon. Essential for distinguishing between isomers. | Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming. |
| Infrared (IR) Spectroscopy | Confirms the presence of functional groups. A strong absorption band around 1680 cm⁻¹ would indicate the aromatic ketone C=O stretch. Bands in the 1250-1000 cm⁻¹ region would confirm the C-O stretching of the ether linkages. | Fast, non-destructive, and excellent for identifying the presence or absence of key functional groups. | Provides limited information on the overall molecular structure. The spectrum can be complex and difficult to interpret fully. |
Experimental Protocol: Acquiring an EI Mass Spectrum via GC-MS
This protocol outlines a standard method for obtaining an EI mass spectrum for a semi-volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To obtain a clean, reproducible EI mass spectrum of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS system equipped with an EI source
-
Standard non-polar capillary GC column (e.g., DB-5ms)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent.
-
GC-MS Instrument Setup:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
-
Data Acquisition:
-
Scan Range: Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.
-
Acquisition Mode: Full Scan.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum from the apex of this peak.
-
Subtract the background spectrum from an adjacent baseline region to obtain a clean mass spectrum.
-
Identify the molecular ion and major fragment ions and compare them to the predicted fragmentation pattern.
-
Conclusion
The interpretation of the mass spectrum of this compound is a logical process guided by the fundamental principles of organic mass spectrometry. The key fragmentation pathways—alpha-cleavage of the ketone and the characteristic losses from the ethoxy groups—provide a reliable fingerprint for its identification. The predicted base peak at m/z 193, resulting from the loss of a methyl radical, is a particularly strong diagnostic indicator. When combined with data from orthogonal techniques like NMR and IR spectroscopy, researchers can achieve unambiguous structural confirmation, ensuring the integrity and quality of their scientific work.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 6. fiveable.me [fiveable.me]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 9. app.studyraid.com [app.studyraid.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
A Comparative Guide to the FTIR Analysis of 2',4'-Diethoxyacetophenone Functional Groups
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for identifying functional groups, offering a rapid and non-destructive method to obtain a molecular fingerprint. This guide provides an in-depth analysis of the FTIR spectrum of 2',4'-diethoxyacetophenone, a substituted aromatic ketone, and compares its spectral features with those of related acetophenone derivatives to elucidate the influence of its ethoxy functional groups.
The Molecular Structure of this compound and the Utility of FTIR
This compound is an organic compound featuring a central acetophenone core. This core consists of an aromatic benzene ring bonded to a carbonyl group (C=O), which is in turn attached to a methyl group. The "2',4'-diethoxy" designation indicates the presence of two ethoxy groups (-OCH₂CH₃) at the second and fourth carbon atoms of the benzene ring, relative to the acetyl group.
FTIR spectroscopy is particularly well-suited for the analysis of this molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending of the chemical bonds. Each functional group possesses a unique set of vibrational modes that absorb at characteristic frequencies, allowing for their identification.
Figure 1: Molecular structure of this compound.
Predicted FTIR Spectrum of this compound
Based on its constituent functional groups, the FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. The table below outlines the predicted vibrational modes and their corresponding wavenumber ranges.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Alkyl C-H (in ethoxy and methyl) | Stretching | 2980 - 2850 | Strong |
| Aromatic Ketone C=O | Stretching | 1680 - 1660 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak (multiple bands) |
| Alkyl C-H (in ethoxy and methyl) | Bending | 1470 - 1370 | Medium |
| Aryl-Alkyl Ether C-O-C | Asymmetric Stretching | 1275 - 1200 | Strong |
| Aryl-Alkyl Ether C-O-C | Symmetric Stretching | 1075 - 1020 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
Comparative Analysis with Acetophenone Derivatives
To understand the spectral contributions of the ethoxy groups, a comparison with simpler, related molecules is invaluable. We will consider acetophenone and 4'-ethoxyacetophenone as key comparators.
Acetophenone: The Unsubstituted Core
Acetophenone provides the baseline spectrum for the aromatic ketone core. Its spectrum is dominated by the carbonyl stretch and the absorptions of the monosubstituted benzene ring.
4'-Ethoxyacetophenone: The Effect of a Single Ethoxy Group
Introducing a single ethoxy group at the para-position allows for the direct observation of the C-O stretching bands and the impact on the aromatic region.
Spectral Comparison and Interpretation
The following table summarizes the key spectral differences between these compounds, highlighting the influence of the ethoxy substituents.
| Vibrational Mode | Acetophenone (cm⁻¹) | 4'-Ethoxyacetophenone (cm⁻¹) | This compound (Predicted, cm⁻¹) | Interpretation of Differences |
| Aromatic C-H Stretch | ~3060 | ~3070 | ~3070 | Minimal change. |
| Alkyl C-H Stretch | ~2920 (methyl) | ~2980, 2930, 2870 | ~2980, 2930, 2870 | The presence of ethoxy groups introduces additional strong C-H stretching bands from the ethyl moiety. |
| C=O Stretch | ~1685[1] | ~1675 | ~1670 | The electron-donating nature of the ethoxy groups, through resonance, slightly lowers the bond order of the carbonyl group, shifting its absorption to a lower wavenumber (a red shift). This effect is more pronounced with two ethoxy groups.[2] |
| Aromatic C=C Stretch | ~1600, 1580, 1450 | ~1605, 1575, 1510 | ~1610, 1580, 1520 | The substitution pattern on the benzene ring influences the exact positions and intensities of these bands. |
| Aryl-Alkyl Ether C-O-C Stretch | N/A | ~1255 (asymmetric), ~1045 (symmetric) | ~1260 (asymmetric), ~1050 (symmetric) | These strong bands are characteristic of the aryl-alkyl ether linkage and are absent in the acetophenone spectrum. The intensity of these bands is expected to be greater in this compound due to the presence of two such groups. |
| Aromatic C-H Out-of-Plane Bending | ~760, 690 (monosubstituted) | ~830 (para-disubstituted) | ~840 (trisubstituted) | The pattern of these strong absorptions in the fingerprint region is highly diagnostic of the substitution pattern on the benzene ring. |
Experimental Protocol for FTIR Analysis
Two primary methods are suitable for acquiring the FTIR spectrum of a solid sample like this compound: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR.
KBr Pellet Method
This traditional transmission method involves dispersing the sample in a matrix of KBr, which is transparent to infrared radiation.
Methodology:
-
Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.[2] The goal is to create a fine, homogeneous mixture.
-
Pellet Formation: Transfer the mixture to a pellet die.
-
Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[3][4]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Figure 2: Workflow for the KBr pellet method.
Attenuated Total Reflectance (ATR)-FTIR
ATR is a modern, rapid sampling technique that requires minimal sample preparation.
Methodology:
-
Background Spectrum: Ensure the ATR crystal (commonly diamond) is clean and acquire a background spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[5]
-
Analysis: Acquire the sample spectrum. The instrument's software will ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Conclusion
The FTIR spectrum of this compound is characterized by a strong carbonyl absorption around 1670 cm⁻¹, multiple strong C-H stretching bands in the 2850-2980 cm⁻¹ region, and prominent, strong C-O stretching bands from the aryl-alkyl ether linkages between 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹. A comparative analysis with acetophenone and 4'-ethoxyacetophenone demonstrates a predictable red shift in the C=O stretching frequency due to the electron-donating ethoxy groups. Furthermore, the presence and pattern of the strong C-O stretching bands and the C-H out-of-plane bending vibrations serve as definitive indicators for the ethoxy substitution on the aromatic ring. Both KBr pellet and ATR-FTIR methods are suitable for the analysis, with ATR offering a significant advantage in speed and ease of use. This guide provides a robust framework for the identification and characterization of this compound and related substituted aromatic ketones using FTIR spectroscopy.
References
A Guide to the Spectroscopic Validation of 2',4'-Diethoxyacetophenone: An Integrated Approach
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of rigorous scientific practice. For researchers and professionals in drug development, the certainty of a molecule's structure underpins all subsequent biological and chemical evaluation. This guide provides an in-depth, practical comparison of spectroscopic methods for the structural validation of 2',4'-diethoxyacetophenone, a substituted aromatic ketone of interest in organic synthesis.
This document moves beyond a mere listing of spectral data. It delves into the causality behind the experimental observations, grounding the interpretation in fundamental principles and comparative data from structurally related molecules. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating system of evidence that collectively and unequivocally confirms the structure of this compound.
The Target Structure: this compound
Before delving into the spectroscopic data, it is crucial to define the expected chemical environment of each atom in the proposed structure. This predictive approach is central to the logic of spectroscopic validation.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
Data Interpretation and Validation:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-6' | ~7.8 | d | 1H | ~8.8 | The strong deshielding is due to the anisotropic effect of the adjacent carbonyl group. The coupling to H-5' results in a doublet. |
| H-5' | ~6.5 | dd | 1H | ~8.8, ~2.4 | This proton is coupled to both H-6' and H-3'. The ortho coupling to H-6' is large, while the meta coupling to H-3' is smaller. |
| H-3' | ~6.4 | d | 1H | ~2.4 | Coupled only to H-5' (meta coupling), resulting in a small splitting. |
| -OCH₂- (C4') | ~4.1 | q | 2H | ~7.0 | These methylene protons are adjacent to an aromatic ring and a methyl group, leading to a quartet. |
| -OCH₂- (C2') | ~4.0 | q | 2H | ~7.0 | Similar to the other ethoxy group, this signal is a quartet. |
| -COCH₃ | ~2.6 | s | 3H | - | The methyl protons of the acetyl group are isolated and appear as a singlet. |
| -OCH₂CH₃ (C4') | ~1.4 | t | 3H | ~7.0 | These methyl protons are coupled to the adjacent methylene group, resulting in a triplet. |
| -OCH₂CH₃ (C2') | ~1.4 | t | 3H | ~7.0 | Similar to the other ethoxy group, this signal is a triplet. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Comparative Insight: The chemical shifts of the aromatic protons in this compound are significantly influenced by the electron-donating ethoxy groups. Compared to acetophenone, where the aromatic protons appear between 7.4 and 7.9 ppm[1], the protons on the di-substituted ring are shifted upfield (to lower ppm values), consistent with increased electron density.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Experimental Protocol:
The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single lines, one for each carbon environment.
Data Interpretation and Validation:
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |
| C=O | ~198 | The carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift. |
| C-2' | ~163 | Aromatic carbon attached to an oxygen atom, showing significant deshielding. |
| C-4' | ~161 | Similar to C-2', this carbon is attached to an oxygen and is deshielded. |
| C-6' | ~133 | Aromatic CH carbon, deshielded by the adjacent carbonyl group. |
| C-1' | ~119 | Quaternary aromatic carbon. |
| C-5' | ~105 | Aromatic CH carbon. |
| C-3' | ~98 | Aromatic CH carbon, shielded by two ortho/para oxygen atoms. |
| -OC H₂- | ~64 | Carbons of the ethoxy groups, deshielded by the attached oxygen. |
| -COC H₃ | ~26 | The methyl carbon of the acetyl group. |
| -OCH₂C H₃ | ~15 | The terminal methyl carbons of the ethoxy groups. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Trustworthiness through Correlation: The number of signals in both the ¹H and ¹³C NMR spectra corresponds to the number of unique proton and carbon environments in the proposed structure of this compound. This internal consistency is a key aspect of a self-validating dataset.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Experimental Protocol:
A small amount of the neat liquid or solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, and the spectrum is recorded.
Data Interpretation and Validation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Characteristic stretching vibrations of sp³ hybridized C-H bonds. |
| ~1680 | C=O stretch | Aryl Ketone | The strong absorption is indicative of a carbonyl group conjugated with an aromatic ring. |
| ~1610, ~1500 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. |
| ~1250 | C-O stretch | Aryl-Alkyl Ether | Strong, characteristic stretching vibration for the C-O bonds of the ethoxy groups. |
Authoritative Grounding: The position of the C=O stretch at ~1680 cm⁻¹ is consistent with reference data for aryl ketones from sources such as the NIST Chemistry WebBook[2]. This provides external validation for our functional group assignment.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.
Experimental Protocol:
The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion, and is ionized, typically by Electron Ionization (EI). The mass-to-charge ratio (m/z) of the resulting ions is then measured.
Data Interpretation and Validation:
| m/z | Ion | Rationale |
| 208 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₁₂H₁₆O₃ (208.26 g/mol )[3]. |
| 193 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |
| 165 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical. |
| 137 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 165 fragment. |
| 43 | [CH₃CO]⁺ | The acylium ion, a common fragment for acetophenones. |
Logical Fragmentation Pathway:
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
The observation of the molecular ion at m/z 208 provides direct evidence for the elemental composition of the molecule. The fragmentation pattern, particularly the loss of methyl and ethoxy groups, is entirely consistent with the proposed structure and provides corroborating evidence.
Conclusion: A Coherent and Validated Structural Assignment
The structural validation of this compound is achieved not by a single technique but by the convergence of evidence from multiple, independent spectroscopic methods. The ¹H and ¹³C NMR spectra define the precise connectivity of the carbon and hydrogen framework. Infrared spectroscopy confirms the presence of key functional groups, namely the aryl ketone and ether linkages. Finally, mass spectrometry provides the definitive molecular weight and a fragmentation pattern that aligns perfectly with the proposed structure.
This integrated approach, grounded in fundamental principles and supported by comparative and reference data, exemplifies a robust and trustworthy methodology for chemical structure elucidation, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2',4'-Diethoxyacetophenone
Abstract
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for chemical intermediates like 2',4'-diethoxyacetophenone is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of two principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind methodological choices, offers field-proven insights, and is grounded in authoritative standards to ensure scientific integrity. Detailed, self-validating protocols are provided for both methods, alongside a comparative analysis of their performance, empowering you to select the most appropriate technique for your analytical objectives.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 22924-18-1) is an aromatic ketone derivative utilized as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a ketone functional group and ethoxy substituents on the phenyl ring, dictates its chemical properties and, consequently, the analytical strategies for its characterization. The presence of impurities, whether from residual starting materials, by-products, or degradation, can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are not merely procedural; they are fundamental to ensuring product quality and consistency.
This guide will explore the two most powerful and prevalent chromatographic techniques for purity assessment: HPLC, a mainstay for its versatility with a wide range of organic molecules, and GC-MS, the gold standard for volatile and semi-volatile compounds. The choice between them is not arbitrary but is dictated by the physicochemical properties of the analyte and the specific impurities that need to be resolved and quantified.
Foundational Principles: A Tale of Two Phases
Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[2][3] While both HPLC and GC adhere to this basic concept, their mechanisms and applications diverge significantly.
-
High-Performance Liquid Chromatography (HPLC): In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and forced under high pressure through a column packed with a solid adsorbent material (the stationary phase).[3] For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach. Here, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile and water). The separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for compounds that can be vaporized without decomposition. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column.[4] The column's inner surface is coated with a liquid or solid stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter a mass spectrometer (MS), which ionizes the molecules, separates the ions by their mass-to-charge ratio, and provides definitive structural identification.
Method Selection: Strategic Considerations
The decision to use HPLC or GC-MS hinges on several key factors related to the analyte and the analytical goal.
| Feature | HPLC | GC-MS | Rationale for this compound |
| Analyte Volatility | Not required. | Essential. Analyte must be volatile and thermally stable. | This compound is a semi-volatile compound, making it amenable to both techniques. However, potential thermal degradation in the GC inlet must be considered.[5] |
| Analyte Polarity | Highly versatile for a wide range of polarities. | Best for nonpolar to moderately polar compounds. | The moderate polarity of the analyte is well-suited for both reverse-phase HPLC and standard nonpolar GC columns.[6] |
| Detection | Typically UV-Vis; provides quantitative data based on chromophores. | Mass Spectrometry; provides structural information and high sensitivity. | HPLC with UV detection is excellent for quantification due to the aromatic ring. GC-MS provides superior qualitative data for unknown impurity identification. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile or highly polar impurities. | For this compound, sample preparation is straightforward for both methods, typically involving dissolution in a common organic solvent. |
| Impurity Profile | Excels at separating non-volatile or thermally labile impurities. | Ideal for identifying and quantifying volatile or semi-volatile impurities. | The choice depends on the expected impurities. If non-volatile polymeric or salt-based impurities are anticipated, HPLC is superior. For volatile organic impurities, GC-MS is the better choice. |
Detailed Experimental Protocols
The following protocols are presented as robust starting points. Method validation according to ICH Q2(R1) guidelines is essential to demonstrate that the procedure is suitable for its intended purpose.[7][8][9][10]
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This method is designed to be a stability-indicating assay, capable of separating the main component from potential degradation and process-related impurities.[11]
Rationale for Parameter Selection:
-
Column (C18): A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography. Its long alkyl chains provide strong hydrophobic retention for aromatic compounds like this compound.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved with good peak shape.
-
UV Detection (254 nm): The aromatic ring in the analyte provides strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds and provides excellent sensitivity.
Experimental Workflow:
Caption: HPLC Purity Assessment Workflow.
Step-by-Step Protocol:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Purity Assessment by GC-MS
This method provides definitive identification of volatile impurities and offers high sensitivity.
Rationale for Parameter Selection:
-
Column (DB-5ms or equivalent): A 5% phenyl / 95% dimethylpolysiloxane column is a general-purpose, low-polarity column that provides excellent separation for a wide range of semi-volatile compounds based primarily on their boiling points.
-
Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks. A high split ratio (e.g., 50:1) is suitable for a concentrated sample.
-
Temperature Program: A temperature ramp is crucial for separating compounds with different boiling points. The program starts at a low temperature to resolve volatile impurities and gradually increases to elute the main analyte and any higher-boiling impurities.
-
Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that creates reproducible fragmentation patterns, allowing for library matching and structural elucidation.
Experimental Workflow:
Caption: GC-MS Purity Assessment Workflow.
Step-by-Step Protocol:
-
Instrumentation: GC system with a split/splitless injector, coupled to a Mass Spectrometric detector (MSD).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Split, 50:1 ratio
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 450 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade acetone.
-
Vortex to mix and transfer to a 2 mL GC vial.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC).
-
Identify the main peak corresponding to this compound by its mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Calculate purity by the area percent method from the TIC.
-
Comparative Performance and Data Interpretation
Below is a summary of the expected performance characteristics for each method. These are based on typical validation results for similar analytes and should be confirmed through a formal method validation study as per regulatory guidelines.[7][9]
| Parameter | HPLC-UV Method | GC-MS Method | Interpretation and Insights |
| Specificity | High. Demonstrated by resolving the main peak from all known impurities and degradation products. | Very High. Chromatographic separation combined with unique mass spectral data provides definitive identification. | GC-MS offers higher confidence in peak identity, which is crucial for identifying unknown impurities. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC-MS is generally more sensitive, especially in Selected Ion Monitoring (SIM) mode, making it better for trace impurity analysis. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | For accurate quantification of low-level impurities, GC-MS is the preferred method. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods provide excellent linearity for quantification. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC typically offers better injection precision, leading to lower variability in quantitative results. |
| Robustness | High. Minor changes in mobile phase composition, pH, or temperature have a predictable and manageable impact. | Moderate. Sensitive to inlet temperature, flow rate, and column aging. Thermal degradation can be a risk. | The HPLC method is generally more rugged for routine QC environments. The GC-MS method requires more careful control of parameters to ensure reproducibility. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful, validated techniques for assessing the purity of this compound. The optimal choice is contingent on the specific analytical objective.
-
For routine quality control, batch release, and stability testing, the HPLC-UV method is highly recommended. It is robust, precise, and adept at quantifying non-volatile impurities, providing reliable and reproducible purity values. Its operational simplicity makes it ideal for high-throughput environments.
-
For impurity identification, characterization of unknown peaks, and detection of trace volatile contaminants, the GC-MS method is unparalleled. The structural information provided by the mass spectrometer is invaluable during process development, troubleshooting, and for regulatory submissions requiring detailed impurity profiles.
In a comprehensive drug development program, these methods are not mutually exclusive but complementary. HPLC serves as the primary tool for quantitative purity determination, while GC-MS is employed for the definitive identification of volatile and semi-volatile species, ensuring a complete and thorough understanding of the compound's purity profile. This dual approach provides the highest level of scientific rigor and trustworthiness, meeting the stringent demands of the pharmaceutical industry.
References
- 1. scbt.com [scbt.com]
- 2. usp.org [usp.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. Gas chromatographic analysis of acetophenone oxime and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. app.studyraid.com [app.studyraid.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. starodub.nl [starodub.nl]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Differentiating 2',4'- and 2',6'-Diethoxyacetophenone Isomers
For researchers, synthetic chemists, and quality control analysts, the unambiguous identification of positional isomers is a frequent and critical challenge. The subtle differences in the placement of functional groups can lead to significant variations in chemical reactivity, biological activity, and material properties. This guide provides an in-depth technical comparison of analytical methodologies for differentiating between 2',4'-diethoxyacetophenone and 2',6'-diethoxyacetophenone.
The structural similarity of these isomers—differing only in the position of one ethoxy group on the acetophenone ring—necessitates the use of high-resolution analytical techniques. This guide will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography for the effective differentiation of these two molecules. We will explore the causal relationships between molecular structure and spectral output, providing field-proven insights to guide your experimental choices.
The Challenge: Subtle Structural Differences
The core challenge in differentiating 2',4'- and 2',6'-diethoxyacetophenone lies in their identical molecular weight and elemental composition. The key to their distinction is the unique electronic and steric environment of the constituent atoms in each isomer, which can be probed by modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Approach
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it provides clear, predictable differences between the 2',4'- and 2',6'-diethoxyacetophenone isomers. The chemical shifts and coupling patterns of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy: Unraveling the Aromatic Region
The most significant and readily interpretable differences between the two isomers are observed in the aromatic region of the ¹H NMR spectrum.
-
This compound: The aromatic protons will exhibit a distinct three-spin system. The proton at the 6' position (H-6'), being ortho to the acetyl group, will be the most deshielded and will appear as a doublet. The proton at the 5' position (H-5') will be a doublet of doublets, and the proton at the 3' position (H-3') will appear as a doublet.
-
2',6'-Diethoxyacetophenone: Due to the symmetry of the substitution pattern, the aromatic region will be simpler. The two protons at the 3' and 5' positions are chemically equivalent and will appear as a doublet. The proton at the 4' position will be a triplet.
The ethoxy groups in both isomers will show a characteristic triplet for the methyl protons and a quartet for the methylene protons. While there might be slight differences in their chemical shifts, the aromatic region provides the most definitive differentiation.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Aromatic Protons
| Proton Position | This compound (Predicted) | 2',6'-Diethoxyacetophenone (Predicted) | Multiplicity |
| H-3' | ~6.4-6.5 | ~6.5-6.6 | d |
| H-4' | - | ~7.2-7.3 | t |
| H-5' | ~6.4-6.5 | ~6.5-6.6 | dd |
| H-6' | ~7.6-7.7 | - | d |
Note: Predicted values are based on analogous compounds and general substituent effects. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra will also show distinct differences, particularly in the number of aromatic signals and the chemical shifts of the carbonyl and ipso-carbons.
-
This compound: Will display six distinct aromatic carbon signals.
-
2',6'-Diethoxyacetophenone: Due to symmetry, it will show only four aromatic carbon signals.
The chemical shift of the carbonyl carbon can also be informative, as the electronic environment is different in the two isomers.
Table 2: Predicted Number of Aromatic Signals in ¹³C NMR
| Isomer | Predicted Number of Aromatic ¹³C Signals |
| This compound | 6 |
| 2',6'-Diethoxyacetophenone | 4 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the acetophenone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Insights from Fragmentation
While both isomers have the same molecular weight and will show the same molecular ion peak in a mass spectrum, their fragmentation patterns under techniques like Electron Ionization (EI) can differ due to the varying stability of the resulting fragment ions.
Electron Ionization-Mass Spectrometry (EI-MS)
The primary fragmentation pathway for acetophenones involves the loss of the methyl group from the acetyl moiety, leading to a stable acylium ion. The position of the ethoxy groups will influence the subsequent fragmentation of the aromatic ring.
-
This compound: The fragmentation pattern is expected to show characteristic losses of ethylene from the ethoxy groups. A GC-MS spectrum of this compound is available and can be used as a reference.[1]
-
2',6'-Diethoxyacetophenone: The steric hindrance from the two ortho ethoxy groups might lead to a more pronounced loss of one of the ethoxy groups or other unique fragmentation pathways.
Table 3: Predicted Key Fragment Ions (m/z) in EI-MS
| Isomer | Molecular Ion [M]⁺ | [M-CH₃]⁺ | [M-C₂H₅]⁺ | Other Characteristic Fragments |
| This compound | 208 | 193 | 179 | Fragments corresponding to subsequent losses of C₂H₄ |
| 2',6'-Diethoxyacetophenone | 208 | 193 | 179 | Potentially different relative abundances of fragment ions |
Experimental Protocol: GC-MS Analysis
A gas chromatograph coupled to a mass spectrometer is the ideal platform for this analysis, as it provides both separation and identification.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Use a non-polar capillary column (e.g., HP-5ms). A temperature program can be employed to ensure good separation.
-
MS Detection: Operate the mass spectrometer in EI mode. Acquire data over a mass range of m/z 40-300.
Caption: Workflow for GC-MS analysis of diethoxyacetophenone isomers.
Chromatographic Separation: Exploiting Polarity and Steric Differences
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be optimized to separate the two isomers based on subtle differences in their polarity and interaction with the stationary phase.
Gas Chromatography (GC)
The boiling points of the two isomers are expected to be very similar, but their interaction with the stationary phase of a GC column can differ. A mid-polarity column might provide better separation than a standard non-polar column.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful tool for separating positional isomers. The choice of stationary phase is crucial. While a standard C18 column may provide some separation, a phenyl-hexyl or a pentafluorophenyl (PFP) column could offer enhanced selectivity due to π-π interactions with the aromatic ring of the analytes.[2]
The slightly different polarities of the two isomers should result in different retention times. The 2',6'-isomer, with its two ortho ethoxy groups, might have a slightly different interaction with the stationary phase compared to the 2',4'-isomer.
Experimental Protocol: HPLC Separation
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For improved separation, a Phenyl-Hexyl or PFP column is recommended.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. A good starting point is a 60:40 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm).
-
Method Development: If co-elution occurs, adjust the mobile phase composition (e.g., decrease the organic solvent percentage to increase retention) or switch to a different column chemistry.
Caption: A typical workflow for the HPLC separation of isomers.
Conclusion
Differentiating between 2',4'- and 2',6'-diethoxyacetophenone requires a multi-faceted analytical approach. ¹H NMR spectroscopy stands out as the most definitive method, providing unambiguous structural information based on the distinct patterns in the aromatic region. GC-MS offers the dual benefit of separation and identification through characteristic fragmentation patterns. HPLC, particularly with specialized stationary phases, provides a robust method for the separation and quantification of the isomers.
By understanding the principles behind each technique and carefully selecting the experimental parameters, researchers can confidently and accurately distinguish between these closely related positional isomers, ensuring the integrity and quality of their work.
References
Quantitative Analysis of 2',4'-Diethoxyacetophenone in a Reaction Mixture: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in chemical synthesis, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield optimization, and quality control. This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of 2',4'-diethoxyacetophenone, a key intermediate in various synthetic pathways, within a complex reaction mixture. We will delve into the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Critical Need for Accurate Quantification
Understanding the concentration of this compound in real-time allows for precise control over reaction kinetics, early detection of side reactions, and determination of reaction endpoints. This not only enhances process efficiency but also ensures the purity and quality of the final product, a critical aspect in pharmaceutical development where even trace impurities can have significant consequences.[1][2]
A Comparative Overview of Analytical Methodologies
The choice of an analytical technique is dictated by a multitude of factors including the chemical nature of the analyte, the complexity of the sample matrix, required sensitivity, and available instrumentation. Here, we compare three robust methods for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. |
| Selectivity | High | High | Very High |
| Sensitivity | High (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) | Moderate (µg/mL to mg/mL) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% (with internal standard) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Sample Throughput | Moderate to High | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | Moderate | High |
| Calibration Requirement | External or internal standards required. | External or internal standards required. | Can provide relative quantification without a standard; absolute quantification requires a certified internal standard.[3] |
| Typical Application | Routine quality control, purity assessment, and stability studies. | Analysis of volatile and semi-volatile compounds, impurity profiling. | Reaction kinetics monitoring, structural elucidation, and quantification without a specific reference standard for the analyte.[4] |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For this compound, a reversed-phase HPLC method is most suitable, separating the compound from other reaction components based on its polarity.
Causality Behind Experimental Choices
The selection of a C18 column is based on its hydrophobicity, which provides good retention for moderately polar aromatic compounds like this compound. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a balance between adequate retention and reasonable analysis time. The addition of a small amount of formic acid to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functionalities in the sample matrix. Detection at a specific UV wavelength, determined by the chromophore of the target molecule, ensures selectivity.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, Acetonitrile:Water (60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: ~254 nm (or the wavelength of maximum absorbance for this compound)
-
-
Analysis: Inject the calibration standards and the prepared sample.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample from its peak area using the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds.[5] this compound, with its expected volatility, is an excellent candidate for GC analysis. The flame ionization detector offers high sensitivity and a wide linear range for organic compounds.
Causality Behind Experimental Choices
The choice of a mid-polar capillary column, such as one coated with a phenyl-polysiloxane stationary phase, is crucial for separating this compound from other components in the reaction mixture based on differences in their boiling points and polarities. A temperature programming approach is employed to ensure the efficient elution of compounds with a range of volatilities. The injector and detector temperatures are set high enough to prevent condensation of the analytes.
Experimental Protocol: GC-FID Analysis
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
High-purity hydrogen and air for the FID
-
Suitable solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
This compound reference standard
-
Internal standard (optional, e.g., a stable compound with similar properties not present in the reaction mixture)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound and, if used, an internal standard in a suitable solvent. Create a series of calibration standards.
-
Sample Preparation: Dilute a known amount of the reaction mixture with the chosen solvent to fall within the calibration range. Add the internal standard if applicable.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 280 °C
-
Oven temperature program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to a final temperature (e.g., 250 °C) and hold for 5 minutes.
-
Carrier gas flow rate: 1 mL/min
-
Injection mode: Split or splitless, depending on the concentration.
-
-
Analysis: Inject the calibration standards and the prepared sample.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration ratio. Determine the concentration of this compound in the sample using this curve.
Workflow for GC-FID Analysis
Caption: Workflow for quantitative analysis by GC-FID.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of substances without the need for a specific reference standard of the analyte for relative quantification.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For absolute quantification, a certified internal standard is used.
Causality Behind Experimental Choices
The key to accurate qNMR is ensuring complete spin-lattice relaxation (T1) of all relevant nuclei between successive pulses. This is achieved by setting a sufficiently long relaxation delay (D1), typically 5 to 7 times the longest T1 value of the signals of interest. The use of an internal standard with a known concentration and a signal that does not overlap with any of the analyte or reactant signals is crucial for absolute quantification. The choice of a deuterated solvent is necessary to provide a lock signal for the spectrometer.
Experimental Protocol: qNMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture into a vial. Add a precisely weighed amount of the internal standard. Dissolve the mixture in a known volume of deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (e.g., 30 seconds) to allow for full relaxation of all protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the characteristic signals of this compound and the internal standard.
-
-
Quantification: Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * (mstd / msample) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = internal standard
-
Workflow for qNMR Analysis
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2',4'-Diethoxyacetophenone
As researchers and scientists, our primary focus is on innovation and discovery. However, the foundation of successful experimentation is an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture. This guide provides a detailed, experience-driven framework for the proper disposal of 2',4'-Diethoxyacetophenone, ensuring the protection of laboratory personnel and compliance with environmental regulations.
Hazard Identification & Risk Assessment: The 'Why' Behind the Procedure
Understanding the intrinsic properties and hazards of a chemical is the first step in managing its lifecycle safely. Based on data for its isomer, 2,2-Diethoxyacetophenone, we can anticipate a similar hazard profile that necessitates careful handling.
The primary hazards are identified as:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1][2]
These classifications mandate procedures that prevent direct contact and inhalation. The physical properties of the compound, summarized in the table below, further inform our handling and spill response strategies.
| Property | Value (for 2,2-Diethoxyacetophenone isomer) | Source |
| CAS Number | 6175-45-7 | [2][3] |
| Molecular Formula | C₁₂H₁₆O₃ | [2] |
| Molecular Weight | 208.25 g/mol | [2] |
| Appearance | Clear to light yellow liquid | [3] |
| Density | 1.034 g/mL at 25 °C | [4][5] |
| Boiling Point | 131-134 °C at 10 mmHg | [4][5] |
| Flash Point | 110 °C (230 °F) - closed cup | [4] |
| Stability | Stable under normal storage conditions | [3][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of the compound, establishing a barrier between the chemical and your body is non-negotiable. The causality is direct: the compound can cause irritation upon contact, so we prevent that contact.
-
Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7]
-
Skin Protection: A standard laboratory coat must be worn and kept buttoned.[1]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are commonly used, but it is best practice to consult a glove compatibility chart for the specific solvent or chemical being handled. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][7]
Disposal Workflow: From Generation to Collection
The proper disposal of this compound is a multi-step process that begins the moment it is deemed waste. The following workflow diagram outlines the critical decision points and actions.
Caption: Decision workflow for handling this compound waste.
Managing Small Spills
An immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels without first absorbing the bulk of the liquid.
-
Collection: Carefully scoop or sweep the absorbed material into a suitable, sealable container (a wide-mouth glass or polyethylene bottle is often appropriate).[3][6]
-
Labeling & Disposal: Seal the container and label it as hazardous waste, clearly identifying the contents (e.g., "this compound with vermiculite"). Dispose of it as described in the bulk waste procedure below.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Bulk & Routine Waste Disposal Protocol
This procedure applies to leftover reagents, reaction products, and contaminated materials generated during routine laboratory work.
-
Container Selection: Designate a specific, chemically compatible container for liquid hazardous waste. The container must be in good condition, have a secure, leak-proof screw cap, and be made of a material that does not react with the chemical (e.g., glass or appropriate plastic).[8]
-
Waste Accumulation: Transfer the waste this compound into the designated container. Never mix incompatible waste streams.[8]
-
Labeling: The importance of proper labeling cannot be overstated. From the moment the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
The relevant hazard characteristics (e.g., "Irritant")
-
The date when waste was first added (the "accumulation start date")
-
-
Storage: Keep the waste container closed at all times except when adding waste.[9] Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[9][10] The container should be within secondary containment to prevent spills.
-
Final Disposal: Once the container is full, or within twelve months of the accumulation start date, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[11] They will manage the transport and final disposal via a licensed professional waste disposal service.[12]
Regulatory Compliance: The Legal Framework
All chemical waste disposal activities are governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA).[8][13]
-
Generator Status: Your institution is classified as a hazardous waste generator (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific storage time limits and administrative requirements.[10]
-
Waste Determination: The responsibility for determining if a waste is hazardous lies with the generator (i.e., you in the lab) at the time of generation.[9]
-
Institutional Policies: Always defer to your institution's EHS office. They translate federal and state regulations into actionable policies for your specific workplace and are your primary resource for waste containers, labels, and pickup schedules.
By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safer laboratory environment and ensure that your research advancements do not come at the cost of environmental integrity.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 2,2-Diethoxyacetophenone | C12H16O3 | CID 22555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 2,2-Diethoxyacetophenone 95 6175-45-7 [sigmaaldrich.com]
- 5. 2,2-Diethoxyacetophenone | CAS#:6175-45-7 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. employees.delta.edu [employees.delta.edu]
- 13. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
Personal protective equipment for handling 2',4'-Diethoxyacetophenone
Hazard Analysis: An Inference-Based Approach
In the absence of direct toxicological data for 2',4'-Diethoxyacetophenone, we must infer potential hazards from related structures. The presence of the acetophenone core and alkoxy groups suggests several potential hazards that are common to this class of organic molecules.
-
2',4'-Dihydroxyacetophenone: Safety data for this compound indicates it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1][2][3] It may also be harmful if swallowed (H303).[1]
-
2,2-Diethoxyacetophenone: This isomer is also known to cause eye and skin irritation, as well as respiratory tract irritation.[4]
Based on these analogs, it is prudent to assume that this compound presents, at a minimum, the following risks:
-
Eye Irritation: Likely to cause irritation, potentially severe.
-
Skin Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Ingestion: May be harmful if swallowed.
The precautionary principle dictates that we treat this compound with a high degree of caution until specific data becomes available.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to mitigate the inferred risks. The causality is clear: preventing contact with skin, eyes, and the respiratory system is paramount.
| PPE Component | Specification & Rationale |
| Eye & Face Protection | Wear tightly fitting safety goggles or a face shield.[3] This is non-negotiable to prevent contact with what should be presumed to be an eye irritant. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[4] Inspect gloves for any signs of degradation or puncture before each use. The goal is to create an impermeable barrier against potential skin irritants. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider chemical-resistant aprons or coveralls.[2] This protects the skin on the arms and torso from accidental contact. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[3] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator may be necessary.[4] |
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures safety at every stage of the chemical's lifecycle in the laboratory.
Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Proper storage is the first line of defense against accidental release or degradation.
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[4]
-
Engineering Controls: All weighing and solution preparation should be conducted within a certified chemical fume hood to control potential airborne exposure.
-
Dispensing: Avoid generating dust if the material is a solid. If it is a liquid, pour carefully to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, absorb liquid spills with an inert material like vermiculite or sand.[4] For solid spills, carefully sweep or scoop the material to avoid creating dust.[3]
-
Collect the waste in a suitable, sealed container for disposal.
-
Clean the spill area thoroughly.
All waste containing this compound, including contaminated absorbents and disposable PPE, should be treated as hazardous waste. Dispose of the material through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[1] Do not allow the product to enter drains.[3]
Workflow for Safe Handling
The following diagram outlines the critical decision points and actions for safely managing this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
